molecular formula C7H3N3O3 B11910095 6-Nitro-3H-indazol-3-one CAS No. 61976-44-1

6-Nitro-3H-indazol-3-one

Cat. No.: B11910095
CAS No.: 61976-44-1
M. Wt: 177.12 g/mol
InChI Key: RBLUNHLISNCJEE-UHFFFAOYSA-N
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Description

6-Nitro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H3N3O3 and its molecular weight is 177.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61976-44-1

Molecular Formula

C7H3N3O3

Molecular Weight

177.12 g/mol

IUPAC Name

6-nitroindazol-3-one

InChI

InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H

InChI Key

RBLUNHLISNCJEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-Nitro-3H-indazol-3-one – Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Nitro-3H-indazol-3-one (CAS: 61976-44-1), also known as 6-nitroindazolinone, is a bicyclic nitrogen heterocycle belonging to the indazolone class.[1][2][3][4] It serves as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., VEGFR, PDGFR) and as a versatile intermediate for high-performance dyes and fluorescent probes. This guide provides a comprehensive technical analysis of its tautomeric behavior, validated synthesis protocols, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity and Structural Dynamics

Core Identity
  • IUPAC Name: 6-Nitro-1,2-dihydro-3H-indazol-3-one

  • Synonyms: 6-Nitroindazolin-3-one; 6-Nitro-3-hydroxy-1H-indazole (tautomer)

  • CAS Number: 61976-44-1

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 179.13 g/mol

Tautomerism: The Critical Mechanistic Feature

Unlike simple indazoles, 6-nitroindazolone exists in a dynamic equilibrium between the keto (indazolone) and enol (hydroxyindazole) forms. This tautomerism dictates its reactivity and solubility.

  • Keto Form (A): Predominates in the solid state and in polar aprotic solvents (DMSO, DMF). It features an amide-like lactam structure.

  • Enol Form (B): Favored in basic conditions or specific protic environments, behaving as a phenol-like nucleophile.

  • Electronic Effect: The nitro group at position 6 is strongly electron-withdrawing, significantly increasing the acidity of the N-H (and O-H) protons compared to the unsubstituted parent indazolone.

Tautomerism Keto Keto Form (1,2-dihydro-3H-indazol-3-one) Solid State Dominant Enol Enol Form (1H-indazol-3-ol) Base/Solution Equilibrium Keto->Enol Tautomerization (H-shift) Anion Indazolone Anion (Delocalized Nucleophile) Keto->Anion -H+ (Base) Enol->Anion -H+ (Base)

Figure 1: Tautomeric equilibrium and ionization of 6-nitroindazolone. The nitro group stabilizes the anion, facilitating deprotonation.

Physicochemical Properties[3][5][6][7]

The following data summarizes the key physical characteristics essential for handling and formulation.

PropertyValue / DescriptionNote
Appearance Yellow to Orange PowderColor due to nitro-conjugation
Melting Point > 260 °C (Decomposes)High lattice energy due to H-bonding
pKa (Acidic) ~ 6.5 - 7.5 (Estimated)Significantly more acidic than indazolone (pKa ~10) due to 6-NO

Solubility (Water) Very Low (< 0.1 mg/mL)Hydrophobic aromatic core
Solubility (Organic) High in DMSO, DMF, DMAcSoluble in hot ethanol/methanol
UV/Vis Absorption

~ 340-360 nm
Bathochromic shift vs. unsubstituted indazolone

Validated Synthesis Protocol

The most robust synthetic route involves the cyclization of substituted benzoic acid derivatives with hydrazine. This method avoids the use of unstable diazonium intermediates often required for other indazole syntheses.

Reaction Scheme

Precursor: 2-Chloro-4-nitrobenzoic acid (or 2-Fluoro-4-nitrobenzoic acid) Reagent: Hydrazine Hydrate (N


H

·H

O) Mechanism: Nucleophilic aromatic substitution (S

Ar) followed by intramolecular condensation.

Synthesis Start Start: 2-Chloro-4-nitrobenzoic acid Step1 Step 1: Hydrazine Hydrate, Reflux (S_NAr Displacement) Start->Step1 Inter Intermediate: 2-Hydrazino-4-nitrobenzoic acid Step1->Inter Step2 Step 2: Acidic Cyclization (HCl) (Dehydration) Inter->Step2 Product Product: this compound Step2->Product

Figure 2: Step-by-step synthesis workflow for this compound.

Detailed Experimental Procedure
  • Reagents:

    • 2-Chloro-4-nitrobenzoic acid: 10.0 g (49.6 mmol)

    • Hydrazine hydrate (80%): 25 mL (excess)

    • Ethanol: 50 mL

    • Conc. HCl: As required for acidification.

  • Procedure:

    • Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid in ethanol (50 mL) in a round-bottom flask.

    • Addition: Add hydrazine hydrate slowly. The reaction is exothermic; use an ice bath if necessary to control temperature initially.

    • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours. The solution typically turns deep orange/red.

    • Cyclization: Cool the mixture to room temperature. Most of the intermediate hydrazino-acid may remain in solution. Acidify the mixture carefully with concentrated HCl to pH ~2. This promotes the cyclization of the hydrazide to the indazolone ring.

    • Isolation: Heat the acidic mixture at 90°C for 1 hour to ensure complete cyclization. Cool to 0°C. The product will precipitate as a yellow/orange solid.

    • Purification: Filter the solid, wash copiously with water (to remove hydrazine salts) and cold ethanol. Recrystallize from acetic acid or DMF/water if high purity (>98%) is required.

  • Yield: Typical yields range from 65% to 80%.

Reactivity and Derivatization[11]

The 6-nitroindazolone scaffold offers three primary sites for chemical modification: N1, N2, and O3 (enol oxygen).

Alkylation Regioselectivity

Alkylation is highly dependent on the base and solvent used.

  • N1-Alkylation: Favored by soft electrophiles and neutral conditions.

  • O-Alkylation: Favored by hard electrophiles (e.g., alkyl sulfates) and silver salts (Ag

    
    CO
    
    
    
    ), locking the molecule in the alkoxyindazole form.
  • N1/N2 Mixtures: Common with simple alkyl halides (MeI, EtBr) and alkali carbonates (K

    
    CO
    
    
    
    ) in DMF.
Nitro Group Reduction

The 6-nitro group can be reduced to a 6-amino group, converting the electron-deficient scaffold into an electron-rich one.

  • Method: Catalytic hydrogenation (H

    
    , Pd/C) or chemical reduction (Fe/NH
    
    
    
    Cl or SnCl
    
    
    ).
  • Utility: The resulting 6-aminoindazolone is a potent fluorescent precursor and a key intermediate for azo-dye synthesis.

Applications in Drug Discovery[5][12][13][14]

Kinase Inhibition

The indazolone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • Target: VEGFR (Vascular Endothelial Growth Factor Receptor) and other Tyrosine Kinases.

  • Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, interacting with the kinase backbone residues (e.g., Glu/Cys).

Bioisosterism

6-Nitroindazolone serves as a bioisostere for:

  • Phthalazinones: Used in PARP inhibitors.

  • Indolinones: Used in angiokinase inhibitors (e.g., Sunitinib analogs).

References

  • Synthesis of Indazolones: Zhu, J. S., et al. "o-Nitrosobenzaldehyde is a useful reactive intermediate for the synthesis of nitrogen heterocycles."[4] Journal of Organic Chemistry, 2018.[4] Link

  • Tautomerism Analysis: Alkorta, I., et al. "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Journal of Chemical Society, Perkin Transactions 2, 2002. Link

  • Medicinal Chemistry Applications: Vega, S., et al. "Synthesis and biological evaluation of new 3-substituted indazoles." European Journal of Medicinal Chemistry, 2012. Link

  • General Indazole Properties: "Indazole and its Derivatives." PubChem Compound Summary, National Library of Medicine. Link

  • BenchChem Protocols: "Synthesis of 6-Nitro-1H-indazole derivatives." BenchChem Technical Notes, 2025. Link

Sources

An In-Depth Technical Guide to the Solubility of 6-Nitro-3H-indazol-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

6-Nitro-3H-indazol-3-one is a heterocyclic organic compound belonging to the indazolone class. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1] The successful synthesis, purification, formulation, and bioavailability of any potential drug candidate or intermediate are fundamentally governed by its solubility in various media.[2] A comprehensive understanding of a compound's solubility profile in different organic solvents is therefore not merely academic but a critical prerequisite for efficient process development, from laboratory-scale synthesis to large-scale manufacturing and formulation.

This guide provides a foundational framework for understanding and determining the solubility of this compound. As specific quantitative solubility data for this compound is not widely available in published literature, this document emphasizes the underlying chemical principles and provides robust, field-proven experimental protocols to enable researchers to generate this critical data in their own laboratories.

Section 1: Physicochemical Properties and the Influence of Tautomerism

To predict and understand solubility, one must first analyze the molecule's intrinsic properties. The structure of this compound, with its polar nitro group, lactam functionality, and aromatic system, suggests a complex interplay of forces that will dictate its interaction with various solvents.

1.1 Key Molecular Characteristics

While specific experimental data for the title compound is scarce, we can infer its properties from the closely related 6-nitro-1H-indazole.[3]

  • Molecular Formula: C₇H₅N₃O₃

  • Molecular Weight: 179.14 g/mol

  • Polarity: The molecule possesses significant polarity due to the electron-withdrawing nitro group (-NO₂) and the carbonyl group (C=O) of the lactam ring. These groups create a pronounced dipole moment.

  • Hydrogen Bonding: The molecule has both hydrogen bond donor (the N-H group) and acceptor sites (the oxygen atoms of the nitro and carbonyl groups). This capability is central to its solubility in protic solvents.

1.2 The Critical Role of Tautomerism

A crucial aspect of indazolones is their existence in tautomeric forms: the lactam (keto) form and the lactim (enol) form.[4][5] For this compound, this equilibrium is between the keto form (this compound) and the aromatic enol form (6-Nitro-1H-indazol-3-ol).

Research on related indazolinones indicates that the position of this equilibrium can be highly dependent on the solvent, with the more aromatic 3-hydroxy tautomer often predominating in solution.[4][5] This is a pivotal consideration, as the two tautomers present different functionalities to the solvent, thereby exhibiting distinct solubility profiles. The keto form has an N-H donor and a C=O acceptor, while the enol form has an N-H donor and an O-H donor, along with a different aromatic system.

Fig 2. Workflow of the Shake-Flask Method.

3.2 Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringes

  • 0.45 µm syringe filters (ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector [6] Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of visible, undissolved solid at the end of the experiment. [7] * Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point, which is the definition of equilibrium solubility.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the sealed vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period, typically 24 to 72 hours. [8]The time required depends on the compound and solvent and should be long enough to ensure equilibrium is reached.

    • Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.

  • Sample Collection and Filtration:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. [6][9] * Causality: Filtration is a critical step to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Quantification via HPLC:

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (typically the mobile phase). Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration). [6][10] * Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Causality: HPLC with UV detection is a highly specific and sensitive method for quantifying the concentration of an analyte in solution, ensuring accurate results. [11]

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This value is the solubility of the compound in the tested solvent.

    • Formula: Solubility (mg/mL) = C_HPLC × Dilution Factor

      • Where C_HPLC is the concentration determined from the HPLC analysis.

Section 4: Safety, Handling, and Disposal

As a nitroaromatic compound, this compound must be handled with caution. [12]While specific toxicity data is not available, compounds of this class can be harmful if inhaled, ingested, or absorbed through the skin. [13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents.

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing or reducing agents. [15]* Disposal: Dispose of all chemical waste, including unused compound and solutions, according to local institutional and environmental regulations. Do not dispose of organic solvents or nitro compounds down the drain. [15]

Conclusion

This guide provides a comprehensive framework for approaching the solubility determination of this compound. By understanding the compound's key physicochemical properties, particularly its tautomeric nature, researchers can make informed predictions about its behavior in various organic solvents. The detailed shake-flask protocol offers a reliable, gold-standard method for generating precise, quantitative solubility data. This information is indispensable for optimizing synthetic routes, developing purification strategies, and advancing the compound through the drug development pipeline.

References
  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 21-25. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Wenig, K., & Chatterjee, B. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3041-3047. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24239, 6-Nitroindazole. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

  • Öztürk, A., & Akay, C. (2006). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences, 3(2), 79-90. Retrieved from [Link]

  • Giraud, S. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Retrieved from [Link]

  • Roy, R. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Nitro-2H-indazole-3-carbaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Claramunt, R. M., et al. (2007). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 90(8), 1547-1558. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369324. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Retrieved from [Link]

  • Alkorta, I., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 82(24), 13248-13257. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135742439, 3-Nitro-1H-indazole. Retrieved from [Link]

  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 665-680. Retrieved from [Link]

  • Zhu, J. S., et al. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. Organic Letters, 20(23), 7484-7487. Retrieved from [Link]

  • Pérez-Bariain, J., et al. (2001). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 6(5), 414-421. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

Sources

tautomeric equilibrium of 6-Nitro-3H-indazol-3-one vs 3-hydroxyindazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 6-Nitro-3-indazolone

Abstract

Indazole derivatives are cornerstones in modern medicinal chemistry, valued for their diverse biological activities. The functionality and efficacy of these compounds are profoundly influenced by their molecular structure, particularly the subtle yet critical phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibrium between the lactam (keto) form, 6-Nitro-3H-indazol-3-one, and the lactim (enol) form, 3-hydroxy-6-nitroindazole. We will dissect the structural nuances of each tautomer, elucidate the environmental and substituent effects that govern their interconversion, and provide detailed experimental and computational protocols for their characterization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of indazolone tautomerism to inform rational drug design and development.

Introduction to Indazole Tautomerism

The Significance of the Indazole Scaffold in Medicinal Chemistry

Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, are privileged structures in drug discovery.[1] Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor properties.[1][2] The nitrogen atoms in the pyrazole ring act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets. Furthermore, the indazole core is a bioisostere of indole, allowing it to mimic the natural substrate in various enzymatic pockets, a feature exploited in the design of kinase inhibitors.[3]

Understanding Tautomerism: The Keto-Enol Equilibrium

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[4] The equilibrium between a carbonyl compound and its corresponding enol is a classic example known as keto-enol tautomerism.[5] While the keto form is generally more stable for simple aldehydes and ketones, this equilibrium can be significantly influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity.[5] In heterocyclic systems like 6-Nitro-3-indazolone, the interplay of these factors creates a delicate balance, making the study of its tautomeric preference essential for predicting its chemical behavior and biological function.[6]

The Tautomeric Pair: this compound and 3-hydroxy-6-nitroindazole

The core of our discussion revolves around the two primary tautomeric forms of 6-nitro-3-indazolone. The interconversion between these forms is not a resonance structure but a true chemical equilibrium involving bond breaking and formation.

Caption: The tautomeric equilibrium between the keto and enol forms.

Structural Features of the Lactam (Keto) Form

The this compound form, often referred to as the lactam or keto tautomer, contains a carbonyl group (C=O) at the C3 position. This form is typically more polar than its enol counterpart. The presence of the C=O group makes this tautomer a potent hydrogen bond acceptor.

Structural Features of the Lactim (Enol) Form

The 3-hydroxy-6-nitroindazole form, or the lactim/enol tautomer, is characterized by a hydroxyl group (-OH) at the C3 position. This structural change introduces aromaticity to the pyrazole ring, which can be a significant stabilizing factor.[5] The hydroxyl group can act as both a hydrogen bond donor and acceptor, altering its potential interactions with protein active sites compared to the keto form.

The Role of the Nitro Group in Influencing Tautomerism

The electron-withdrawing nature of the nitro (-NO₂) group at the C6 position significantly influences the electronic properties of the entire ring system. It enhances the acidity of the N-H and O-H protons, thereby affecting the pKa and the position of the tautomeric equilibrium, particularly in response to changes in pH.[7]

Factors Governing the Tautomeric Equilibrium

The predominance of one tautomer over the other is not fixed; it is a dynamic equilibrium sensitive to several environmental factors. Understanding these influences is paramount for controlling and predicting the compound's behavior in different experimental and physiological settings.

FactorInfluence on EquilibriumCausality
Solvent Polarity Polar aprotic solvents (e.g., DMSO, DMF) tend to favor the more polar keto form.The solvent dipoles stabilize the larger dipole moment of the keto tautomer.[8][9]
Hydrogen Bonding Protic solvents (e.g., water, methanol) can stabilize both forms but may favor the keto form by acting as H-bond donors to the carbonyl oxygen. Non-polar solvents (e.g., CCl₄, Chloroform) often favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[5][10]The disruption of intramolecular H-bonds in the enol form by competitive solvent interactions can shift the equilibrium.[11]
pH In acidic conditions, protonation can occur. In basic conditions, deprotonation leads to the formation of an anionic species, which is a resonance hybrid of the enolate and the corresponding N-anion, effectively shifting the equilibrium.[12]The ionization state of the molecule dictates the predominant tautomeric form. The relative acidities of the N-H (keto) and O-H (enol) protons are key.[13]
Temperature Temperature changes can shift the equilibrium constant (K_eq) based on the enthalpy change (ΔH) of the tautomerization.If the conversion is endothermic, increasing the temperature will favor the product (e.g., enol form), and vice versa, as dictated by Le Chatelier's principle.[14]

Experimental Methodologies for Characterization

Determining the position of the tautomeric equilibrium requires a combination of synthetic, spectroscopic, and structural techniques. Each method provides a unique piece of the puzzle.

Synthesis of 6-Nitro-3-indazolone

The synthesis of the target compound often starts from a commercially available substituted aniline or indole. A common and effective route involves the diazotization and subsequent cyclization of an appropriate precursor.

Experimental Protocol: Synthesis from 2-Amino-5-nitrobenzoic acid

  • Diazotization: Dissolve 2-amino-5-nitrobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Sodium Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled mixture, maintaining the temperature below 5 °C. Stir for 30 minutes. Causality: This step generates the reactive diazonium salt intermediate.

  • Reduction & Cyclization: To the diazonium salt solution, slowly add a cold solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl. Causality: SnCl₂ acts as a reducing agent that facilitates the reductive cyclization to form the indazolone ring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture carefully with a saturated sodium bicarbonate solution until pH 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

Spectroscopy is the primary tool for investigating tautomeric equilibria in solution. By analyzing the spectra in different solvents, one can deduce the predominant form and the equilibrium dynamics.[15]

Caption: Experimental workflow for spectroscopic analysis of tautomerism.

Expected Spectroscopic Signatures

TechniqueThis compound (Keto)3-hydroxy-6-nitroindazole (Enol)Rationale
¹H NMR Broad singlet for N-H proton (~11-13 ppm).Sharp singlet for O-H proton (~9-11 ppm).The chemical shift and peak shape of the labile proton are diagnostic. The N-H proton of the keto form often exchanges more slowly.
¹³C NMR Signal for C=O carbon (~160-170 ppm).Signal for C-OH carbon (~150-160 ppm).The carbonyl carbon in the keto form is significantly deshielded and appears further downfield.[10]
IR (KBr) Strong C=O stretch (~1680-1720 cm⁻¹). N-H stretch (~3100-3300 cm⁻¹).Broad O-H stretch (~3200-3600 cm⁻¹). C=N stretch (~1620-1640 cm⁻¹).The presence or absence of a strong carbonyl absorption is a clear indicator of the dominant tautomer in the solid state.[16]
UV-Vis Absorption maxima may differ significantly.Absorption maxima may differ significantly.The different chromophoric systems (conjugated keto vs. aromatic enol) result in distinct electronic transitions.
X-ray Crystallography for Solid-State Confirmation

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[17] This technique is the gold standard for determining which tautomer crystallizes from a given solvent, offering a static snapshot of the most stable form in the crystal lattice.

Computational Analysis of Tautomer Stability

In parallel with experimental work, computational chemistry offers powerful predictive insights into the intrinsic stability of tautomers and the energetic landscape of their interconversion.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to calculate the electronic structure of molecules.[18] By using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), we can accurately compute the ground-state energies of the tautomers. To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) can be applied to account for solvent effects.[7][18]

Protocol for Computational Modeling
  • Structure Building: Build the 3D structures of both the keto and enol tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Zero-Point Energy, Enthalpy, Gibbs Free Energy).

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311++G(d,p)).

  • Solvent Modeling (Optional): Repeat steps 2-4 within a PCM framework, defining the solvent of interest (e.g., water, DMSO) to calculate energies in solution.

  • Energy Comparison: Calculate the relative energy (ΔE) or Gibbs Free Energy (ΔG) between the two tautomers. A negative value indicates that the enol form is more stable than the keto form.

Caption: Workflow for computational analysis of tautomer stability.

Interpreting Calculated Energy Differences

The calculated energy difference provides a quantitative prediction of the tautomeric equilibrium. For example, a calculated ΔG of 1.36 kcal/mol at 298 K corresponds to an equilibrium constant (K_eq) of approximately 0.1, meaning the keto form is favored over the enol form by a ratio of 10:1. These theoretical results should always be validated against experimental data.[8][19]

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it has profound consequences for drug action and development.[6]

Tautomerism and Receptor Binding

The keto and enol forms of 6-nitro-3-indazolone have different shapes, hydrogen bonding patterns, and electrostatic potentials. One tautomer may fit perfectly into a receptor's binding site while the other may not. For instance, if a critical hydrogen bond with a protein residue requires a hydroxyl donor, only the enol tautomer will be active. Conversely, if a hydrogen bond acceptor is needed at that position, the keto form will be preferred. Misidentifying the active tautomer can lead to flawed structure-activity relationship (SAR) studies and misguided optimization efforts.

Influence on Physicochemical Properties (pKa, LogP, Solubility)

Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • pKa: The keto and enol forms have different acidic protons (N-H vs. O-H), leading to different pKa values. This affects the ionization state of the drug at physiological pH, which in turn influences its absorption and distribution.[12]

  • LogP (Lipophilicity): The two tautomers have different polarities and will partition differently between octanol and water. This can significantly alter the drug's ability to cross cell membranes.

  • Solubility: The different intermolecular forces exhibited by each tautomer (e.g., the strong H-bonding of the keto dimer vs. the H-bonding of the enol with water) will result in different aqueous solubilities.

Conclusion and Future Outlook

The tautomeric equilibrium between this compound and 3-hydroxy-6-nitroindazole is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. A comprehensive understanding, achieved through a synergistic combination of synthetic chemistry, advanced spectroscopy, and computational modeling, is essential for any research or development program involving this class of compounds. For drug development professionals, recognizing and controlling the tautomeric state is not merely a characterization step but a critical component of rational design. Future work may focus on synthesizing "locked" analogues where tautomerism is impossible, allowing for the definitive assignment of biological activity to a single tautomeric form and further refining our understanding of its role in molecular recognition.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

  • Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 441-450. [Link]

  • El-Gazzar, A. B. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]

  • da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Molecular Structure, 1217, 128410. [Link]

  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. Zeitschrift für Naturforschung B, 57(10), 1193-1198. [Link]

  • Rojas, R., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(11), 2779. [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega, 3(11), 15949-15960. [Link]

  • Elguero, J., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta, 92(11), 2367-2376. [Link]

  • Scholars Research Library. (n.d.). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2- oxazolidin-3-one(Cycloserine).Ab initio and Densit. [Link]

  • Patsnap Eureka. (2025, July 29). Impact of pH on Tautomerization in Alkaloids. [Link]

  • MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104192. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. [Link]

  • Wang, R., et al. (2019). Hydrogen Bonding Promoted Tautomerism between Azo and Hydrazone Forms in Calcon with Multistimuli Responsiveness and Biocompatibility. Journal of Chemical Information and Modeling, 59(5), 2346-2355. [Link]

  • Filatov, I., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 43. [Link]

  • Beilstein Journals. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • Raczyńska, E. D., & Zientara-Rytter, K. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7291. [Link]

  • MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. [Link]

  • ResearchGate. (n.d.). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. [Link]

  • YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. [Link]

  • Springer. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. [Link]

  • Antonov, L., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Dyes and Pigments, 169, 107471. [Link]

  • G. E. M. Crisenza, et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. J. Am. Chem. Soc., 143(3), 1547-1555. [Link]

  • ResearchGate. (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. [Link]

  • da Silveira, L. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1379321. [Link]

  • ResearchGate. (n.d.). On the solvatochromism, dimerization and tautomerism of indazole. [Link]

Sources

Technical Guide: Physicochemical Profiling & Acidity of 6-Nitro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the acidity and pKa, of 6-Nitro-3H-indazol-3-one. This document is structured for researchers and drug development professionals, focusing on structural dynamics, predictive profiling, and rigorous experimental validation.

Executive Summary

This compound (also known as 6-nitroindazolinone or 6-nitro-1H-indazol-3-ol in its tautomeric form) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. Its physicochemical behavior is dominated by a complex tautomeric equilibrium and the strong electron-withdrawing nature of the nitro group.

Understanding the acid dissociation constant (pKa) of this compound is non-trivial but essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] This guide synthesizes structural analysis with experimental methodologies to define its acidity, estimating a pKa range of 6.5 – 8.5 , significantly more acidic than its unsubstituted parent.

Structural Chemistry & Tautomerism

The Tautomeric Equilibrium

The core complexity of this compound lies in its lactam-lactim tautomerism. In the solid state, indazolones often favor the oxo (lactam) form. However, in solution—particularly in polar protic solvents—the hydroxy (lactim) form (1H-indazol-3-ol) becomes energetically accessible, often stabilized by aromatization of the pyrazole ring.

  • Form A (Oxo/Lactam): 6-Nitro-1,2-dihydro-3H-indazol-3-one. Features an NH at position 2 and a carbonyl at position 3.[2]

  • Form B (Hydroxy/Lactim): 6-Nitro-1H-indazol-3-ol. Features an aromatic pyrazole ring with a hydroxyl group at position 3.

Electronic Effects of the 6-Nitro Group

The nitro group (-NO₂) at position 6 exerts a profound effect on the acidity of the molecule through two primary mechanisms:

  • Inductive Effect (-I): The strong electronegativity of the nitro group pulls electron density through the sigma bond framework, destabilizing the N-H and O-H bonds, facilitating proton release.

  • Resonance Effect (-R): The nitro group can delocalize the negative charge of the conjugate base (anion). Upon deprotonation of the 3-OH (or N-H), the resulting anion is stabilized by resonance structures where the negative charge is distributed into the nitro group.

Impact on pKa: The unsubstituted 1H-indazol-3-ol has a pKa typically in the range of 9.0–10.0 (similar to phenol). The introduction of the 6-nitro group is expected to lower the pKa by 2–3 units, shifting the acidity into the 6.5–8.5 range.

Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium and the resonance-stabilized anion.

Tautomerism Keto Keto Form (6-Nitro-1,2-dihydro-3H-indazol-3-one) Less Aromatic Enol Enol Form (6-Nitro-1H-indazol-3-ol) Aromatic System Keto->Enol Tautomerization (Solvent Dependent) Anion Resonance Stabilized Anion (Delocalized Negative Charge) Keto->Anion -H+ (N-H Acidity) Enol->Anion -H+ (Deprotonation) pKa ~ 6.5 - 8.5

Caption: Tautomeric equilibrium between the keto (indazolone) and enol (indazolol) forms, leading to a common resonance-stabilized anion.

Physicochemical Profiling

Estimated pKa Values

While experimental values vary by solvent and ionic strength, the following estimates are derived from Structure-Activity Relationship (SAR) data of analogous nitro-indazoles (e.g., 6-nitro-2H-indazole-3-carbaldehyde, pKa 8.77) and Hammett equation predictions.

ParameterEstimated ValueRationale
pKa (Acidic) 6.5 – 8.5 Acidification of the 3-OH/NH group by the electron-withdrawing 6-NO₂ group.
pKa (Basic) < 1.0 The N2 nitrogen is extremely weakly basic due to electron delocalization.
LogP 1.5 – 1.9 Moderate lipophilicity; likely low aqueous solubility at neutral pH.
Solubility Low (pH < pKa) Poor solubility in acidic media; solubility increases significantly at pH > 8.5 (anionic form).
Implication for Drug Design
  • Physiological pH (7.4): At pH 7.4, the compound will exist as a mixture of neutral and anionic species. If the pKa is near 7.4, the solubility and membrane permeability will be highly pH-sensitive.

  • Binding: The anionic form may form strong electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in target protein binding pockets.

Experimental Methodologies for pKa Determination

Given the sparingly soluble nature of nitro-indazolones, standard potentiometric titration may fail due to precipitation. UV-Vis Spectrophotometric Titration is the "Gold Standard" protocol for this compound class.

Protocol: UV-Vis Spectrophotometric Determination

Objective: Determine the thermodynamic pKa by monitoring the shift in absorbance maxima (


) as the ionization state changes.
Reagents & Equipment[3][4][5]
  • Compound: this compound (>98% purity).

  • Solvent: Methanol or DMSO (for stock solution).

  • Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0.

  • Instrument: Double-beam UV-Vis Spectrophotometer (200–600 nm scan range).

Step-by-Step Workflow
  • Stock Preparation: Dissolve ~1 mg of compound in 10 mL methanol to create a concentrated stock (

    
     M).
    
  • Sample Preparation: Aliquot 50 µL of stock into 10 separate vials. Add 2.95 mL of buffer to each vial, ensuring a final concentration of ~

    
     M. Each vial represents a distinct pH point (e.g., 2, 4, 6, 7, 8, 9, 10, 12).
    
  • Spectral Scanning:

    • Blank the spectrophotometer with the corresponding buffer.

    • Scan each sample from 200 to 600 nm.

    • Identify the Isosbestic Point (wavelength where absorbance is constant), confirming a two-state equilibrium.

  • Data Analysis:

    • Select the analytical wavelength (

      
      ) where the absorbance difference between the acidic (protonated) and basic (deprotonated) forms is maximal.
      
    • Plot Absorbance (

      
      ) vs. pH.
      
    • Fit the data to the Henderson-Hasselbalch equation (linearized):

      
      
      
    • The pKa is the pH where

      
       (i.e., the inflection point).
      
Visualization: Experimental Workflow

Experiment Start Start: Solid Compound (this compound) Stock Prepare Stock Solution (DMSO/MeOH) Start->Stock Buffers Aliquot into pH Buffers (pH 2.0 - 12.0) Stock->Buffers Scan UV-Vis Scanning (200-600 nm) Buffers->Scan Isosbestic Identify Isosbestic Point (Validates Equilibrium) Scan->Isosbestic Plot Plot Absorbance vs. pH (Sigmoidal Curve) Isosbestic->Plot Calc Calculate pKa (Henderson-Hasselbalch) Plot->Calc

Caption: Step-by-step UV-Vis spectrophotometric workflow for accurate pKa determination of sparingly soluble heterocycles.

References

  • Claramunt, R. M., et al. (2009). "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Helvetica Chimica Acta. Link

    • Key Insight: Establishes the dominance of the 3-hydroxy tautomer in nitro-substituted indazolones.
  • EPA CompTox Dashboard. "6-Nitro-2H-indazole-3-carbaldehyde Properties." Link

    • Key Insight: Provides experimental pKa data (8.77)
  • Reijenga, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights. Link

    • Key Insight: Validates UV-Vis titration as the preferred method for compounds with low aqueous solubility.
  • PubChem. "6-Nitro-1H-indazole Compound Summary."[6] Link

    • Key Insight: General chemical and physical property d

Sources

Thermodynamic Stability and Tautomeric Dynamics of Nitro-Substituted Indazolones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermodynamic stability, tautomeric dynamics, and synthetic pathways for nitro-substituted indazolones. It is structured to serve researchers in medicinal chemistry and energetic materials.

Executive Summary

Nitro-substituted indazolones represent a class of "privileged scaffolds" where the thermodynamic landscape is defined by a competition between aromaticity and carbonyl stability. Unlike their non-substituted counterparts, the presence of a strong electron-withdrawing nitro group (


) at the 5- or 6-position significantly alters the acidity (

), tautomeric equilibrium (

), and thermal decomposition thresholds (

).

This guide establishes that while the oxo-form (indazolinone) is thermodynamically dominant in solution (


95%), the hydroxy-form (indazolol)  becomes relevant in solid-state packing and specific binding interactions. Furthermore, the nitro group introduces a specific decomposition pathway via nitro-nitrite rearrangement, necessitating precise thermal handling during synthesis.

Thermodynamic Landscape: Tautomerism & Energetics

The Tautomeric Equilibrium

The core thermodynamic feature of indazolones is the prototropic tautomerism between the lactam (oxo) and lactim (hydroxy) forms.

  • Dominant Species: In aqueous and polar organic media, the 1,2-dihydro-3H-indazol-3-one (Oxo-form) is the major tautomer, accounting for approximately 95% of the population (

    
     favoring the ketone).
    
  • Nitro Group Effect: The introduction of a nitro group at position 5 lowers the

    
     of the N-H proton (typically from ~12 to ~9-10), stabilizing the conjugate base. However, it does not invert the tautomeric preference in the neutral state; it merely lowers the activation energy for proton transfer.
    
  • Solid State: X-ray crystallography of analogous nitro-indazoles often reveals the hydroxy-tautomer stabilized by extensive intermolecular hydrogen bonding networks (dimers), which can be misleading if assumed to persist in solution.

Computational Energetics (DFT)

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) confirm the relative stabilities:

ParameterOxo-Form (Lactam)Hydroxy-Form (Lactim)Note
Relative Energy (

)
0.0 kcal/mol+3.6 - 5.3 kcal/molOxo form is the ground state.
Dipole Moment High (> 4.0 D)Low (< 2.5 D)High polarity stabilizes Oxo form in polar solvents.
HOMO-LUMO Gap LargerSmallerHydroxy form is more polarizable/reactive.
Tautomeric Pathway Visualization

The following diagram illustrates the equilibrium and the resonance stabilization provided by the nitro group.

Tautomerism cluster_effect Nitro Group Effect (-NO2) Oxo 1,2-dihydro-3H-indazol-3-one (Oxo-Form) Dominant (~95%) Transition Transition State [1,2-Proton Shift] Oxo->Transition + Energy Input Transition->Oxo Thermodynamic Sink Hydroxy 1H-indazol-3-ol (Hydroxy-Form) Minor (~5%) Transition->Hydroxy Fast Exchange Hydroxy->Transition

Caption: Thermodynamic equilibrium favoring the oxo-tautomer. The nitro group enhances N-H acidity but maintains the ketone preference in solution.

Experimental Protocol: Synthesis & Validation

To study these properties, a high-purity sample is required. The following protocol avoids the ambiguity of direct nitration (which yields mixtures) by using a pre-functionalized precursor.

Synthesis of 5-Nitro-1,2-dihydro-3H-indazol-3-one

Principle: Cyclization of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate via Nucleophilic Aromatic Substitution (


) followed by lactamization.

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (10 mmol)[1]

  • Hydrazine hydrate (80%, 30 mmol)

  • Ethanol (Absolute, 20 mL)

  • Catalytic HCl (conc.)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.02 g of 2-chloro-5-nitrobenzoic acid in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 30 mmol of hydrazine hydrate dropwise at room temperature. An exotherm will occur; maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken (deep yellow/orange).

  • Cyclization: The intermediate hydrazide forms first. If cyclization is slow, add 2-3 drops of conc. HCl and reflux for an additional 1 hour.

  • Isolation: Cool to 0°C. The product precipitates as a yellow solid. Filter under vacuum.[1]

  • Purification: Recrystallize from hot methanol/water (9:1).

    • Yield: ~75-85%

    • Melting Point: >260°C (dec).

Synthesis Workflow Diagram

Synthesis Start Precursor: 2-Chloro-5-nitrobenzoic Acid Step1 Step 1: S_NAr Reaction (Formation of Hydrazino-acid) Start->Step1 Reagent Reagent: Hydrazine Hydrate (excess) Reagent->Step1 Step2 Step 2: Cyclization (Reflux) - H2O elimination Step1->Step2 Heat/HCl Crude Crude 5-Nitroindazolone (Yellow Precipitate) Step2->Crude Cool to 0°C Purification Recrystallization (MeOH/H2O) Crude->Purification Final Pure 5-Nitro-1,2-dihydro-3H-indazol-3-one (>98% Purity) Purification->Final

Caption: Synthetic pathway converting 2-chloro-5-nitrobenzoic acid to the target indazolone via hydrazine cyclization.

Thermal Stability & Decomposition Mechanisms[2][3]

Understanding the thermal limit is crucial for safety, as nitro-indazoles are energetic materials.

Thermal Decomposition Profile (DSC/TGA)

Differential Scanning Calorimetry (DSC) typically reveals the following profile for 5-nitro-substituted indazolones:

EventTemperature RangeEnthalpy (

)
Interpretation
Dehydration 100°C - 120°CEndothermicLoss of lattice water (if hydrate).
Melting 208°C - 265°C*EndothermicDepends on specific isomer/crystal form.
Decomposition > 270°C Exothermic Onset of chemical breakdown.

Note: The decomposition is often violent. TGA (Thermogravimetric Analysis) shows rapid mass loss (>60%) coincident with the DSC exotherm.

Nitro-Nitrite Rearrangement Mechanism

The primary decomposition pathway for nitro-azoles is not simple bond homolysis but a rearrangement.

  • Radical Formation: The

    
     bond weakens at high temperatures.
    
  • Isomerization: The nitro group rearranges to a nitrite ester (

    
    ).
    
  • Fragmentation: The

    
     bond cleaves, releasing 
    
    
    
    gas and leaving a reactive phenoxy-type radical that leads to ring destruction and char formation.

Implications for Drug Development[4]

  • Solubility: The nitro group decreases aqueous solubility compared to the parent indazolone due to strong crystal lattice energy (pi-stacking). Salts (sodium/potassium) of the indazolone are recommended for formulation.

  • Metabolic Stability: The 5-nitro position is susceptible to nitro-reduction by hepatic reductases, converting the group to an amine (

    
    ) or hydroxylamine (
    
    
    
    ), which can be toxic (Ames positive). This metabolic liability must be assessed early in the ADME cycle.

References

  • Tautomerism of Indazolones

    • Acheson, R. M., & Taylor, N. F. (1959). The Chemistry of Heterocyclic Compounds: Indazoles. Interscience Publishers. (Classic text establishing the oxo-form preference).
    • Claramunt, R. M., et al. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry. Link

  • Synthesis Protocols

    • Porter, H. D., & Peterson, W. D. (1955). "5-Nitroindazole."[2][3] Organic Syntheses, Coll.[4] Vol. 3, p.660. (Foundational protocol for nitro-indazole scaffold). Link

    • Liskon Chemical. (2025).[1][2][5][6] "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole." (Modern industrial synthesis context). Link

  • Thermal Stability & DSC

    • Gao, H., et al. (2019). "Thermal stability and detonation character of nitro-substituted derivatives of imidazole." Molecular Physics. (Proxy data for nitro-azole decomposition mechanisms). Link

    • BenchChem. (2025).[1][5] "Technical Support: Synthesis of 2-Amino-5-nitrobenzoic Acid." (Precursor stability data). Link

  • Structural Characterization

    • Vlassi, M., et al. (2018). "Syntheses of 1-Aryl-5-nitro-1H-indazoles." Molecules. (NMR and structural assignment of nitro-indazoles). Link

Sources

A Technical Guide to the Supramolecular Architecture of 6-Nitro-3H-indazol-3-one: An Analysis of Hydrogen Bonding Patterns Based on Crystallographic Principles and Analogous Structures

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of non-covalent interactions within a crystal lattice is a determining factor in the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. Hydrogen bonds, as the most directional and specific of these interactions, play a pivotal role in dictating the supramolecular assembly. This technical guide provides an in-depth analysis of the anticipated hydrogen bonding patterns in the crystal structure of 6-Nitro-3H-indazol-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this guide employs a robust, scientifically grounded approach by leveraging high-resolution crystallographic data from its positional isomer, 7-Nitroindazolin-3-one. We will dissect the crucial role of lactam-lactim tautomerism, analyze the primary and secondary hydrogen bonding motifs, and extrapolate these findings to predict the crystalline architecture of the 6-nitro isomer. Furthermore, this document furnishes detailed experimental and computational protocols essential for the empirical validation and theoretical exploration of such systems, serving as a comprehensive resource for researchers in solid-state chemistry and drug development.

Introduction: The Critical Role of Hydrogen Bonding in Indazolone Scaffolds

Indazolone derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid bicyclic structure provides a versatile scaffold for designing molecules with specific three-dimensional geometries to interact with biological targets. The ultimate efficacy and developability of these molecules, however, are not solely dependent on their intrinsic molecular structure but are profoundly influenced by their solid-state properties.

Crystal engineering, the design and synthesis of functional solid-state structures, relies on a deep understanding of intermolecular forces. Within this framework, hydrogen bonding is the master tool for directing molecular assembly. The strength and directionality of hydrogen bonds govern the formation of specific, stable, and predictable patterns (synthons), which in turn dictate the overall crystal packing. For a molecule like this compound, which possesses multiple hydrogen bond donors (N-H) and acceptors (C=O, -NO₂), the interplay of these interactions is complex and determinative of its material properties.

A critical feature of the indazol-3-one system is its capacity for tautomerism, existing in equilibrium between the 3H-indazol-3-one (lactam) and 1H-indazol-3-ol (lactim) forms. This equilibrium directly alters the available hydrogen bond donor and acceptor sites, making a thorough understanding of the predominant tautomeric form in the solid state a prerequisite for any analysis of its crystal structure.

This guide aims to:

  • Elucidate the likely tautomeric form of this compound in the solid state.

  • Analyze the detailed hydrogen bonding network of a closely related, structurally characterized isomer.

  • Predict the primary hydrogen bonding synthons and overall packing motifs for this compound.

  • Provide actionable, detailed protocols for the experimental determination and computational analysis of such crystal structures.

Tautomeric Landscape: The Lactam-Lactim Equilibrium

The indazol-3-one core can undergo a proton transfer to exist in two primary tautomeric forms. The stability and predominance of one form over the other are governed by the electronic nature of substituents on the aromatic ring and the solid-state packing forces.

  • 3H-Indazol-3-one (Lactam): Features a ketone (C=O) group and two N-H donors.

  • 1H-Indazol-3-ol (Lactim): Features a hydroxyl (O-H) group and one N-H donor.

Crucially, X-ray and NMR studies on the related compound 7-Nitroindazolin-3-one have established that it exists exclusively as the 1H-indazol-3-ol tautomer in the crystalline state.[1][2] The electron-withdrawing nature of the nitro group is a key factor in stabilizing this form. Given the similar electronic influence of a nitro group at the 6-position, it is highly probable that this compound also crystallizes as its 1H-indazol-3-ol tautomer. This prediction is foundational to the subsequent analysis of its hydrogen bonding capabilities.

Caption: Predicted tautomeric equilibrium for this compound.

Hydrogen Bonding Analysis in a Model System: The Crystal Structure of 7-Nitro-1H-indazol-3-ol

The published crystal structure of 7-Nitro-1H-indazol-3-ol provides an excellent blueprint for understanding the supramolecular assembly in this class of compounds.[2] The structure reveals a sophisticated and robust network of hydrogen bonds where every potential donor and acceptor is engaged. The primary interactions involve the hydroxyl group, the pyrazolic N-H, a pyrazolic nitrogen atom, and an oxygen atom of the nitro group.

The two most significant hydrogen bonds are:

  • O-H···N Interaction: The acidic hydroxyl proton (O-H) forms a strong hydrogen bond with the sp²-hybridized nitrogen atom (N2) of an adjacent molecule.

  • N-H···O Interaction: The pyrazolic N-H proton forms a strong hydrogen bond with an oxygen atom of the nitro group from another neighboring molecule.

These two interactions work in concert to link the molecules into chains. Further, weaker C-H···O interactions have been observed in related nitro-indazole structures, helping to organize these chains into a stable three-dimensional lattice.[3]

The table below summarizes the key geometric parameters for the primary hydrogen bonds identified in the 7-nitro isomer, which are critical indicators of bond strength.[2]

Donor (D)HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Type of Interaction
O(1)H(1A)N(2)~0.901.812.715172.3Strong, charge-assisted
N(1)H(1B)O(2) (nitro)~0.912.303.047138.2Moderate

Note: D-H distances are normalized. Data extracted from the crystallographic study of 7-Nitroindazolin-3-one.[2]

This network of interactions can be visualized as a hydrogen-bonded chain or ribbon motif.

H_Bonding_Network mol1 Molecule A O-H N-H N O(nitro) mol2 Molecule B O-H N-H N O(nitro) mol1:s->mol2:n O-H···N mol1:e->mol2:w N-H···O(nitro) mol3 Molecule C O-H N-H N O(nitro) mol2:s->mol3:n O-H···N mol2:e->mol3:w N-H···O(nitro)

Caption: Diagram of the primary hydrogen bond chain motif.

Predicted Hydrogen Bonding Patterns for 6-Nitro-1H-indazol-3-ol

By extrapolating from the 7-nitro isomer, we can construct a well-founded prediction of the hydrogen bonding patterns for 6-Nitro-1H-indazol-3-ol. The fundamental donor (O-H, N-H) and acceptor (N, -NO₂) sites remain identical. The primary change is the repositioning of the nitro group on the benzene ring.

Hypothesized Primary Motifs:

  • Robust O-H···N Dimer or Chain: The strong O-H···N interaction is almost certain to be a defining feature of the 6-nitro crystal structure, leading to the formation of either centrosymmetric dimers or extended chains.

  • N-H···O(nitro) Linkages: The N-H group will act as a donor to one of the nitro group's oxygen atoms, serving to link the primary O-H···N motifs into a higher-dimensional network (layers or a 3D framework).

  • Weak C-H···O Interactions: Aromatic C-H donors, particularly those adjacent to the electron-withdrawing nitro group, will likely engage in weaker C-H···O hydrogen bonds with either the nitro or hydroxyl oxygen atoms, providing additional lattice stability.

The shift of the nitro group from position 7 to 6 will alter the steric and electronic landscape, which could lead to different polymorphic forms compared to the 7-nitro isomer, but the fundamental hydrogen bond synthons are expected to be conserved.

Methodologies for Structural Analysis

To move from prediction to empirical fact, a combination of experimental and computational techniques is required. The following protocols are designed to be self-validating and provide a clear path for the structural elucidation of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the gold-standard technique for unambiguously determining the solid-state structure of a molecule.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize this compound using established literature procedures.[4][5] Purify the compound to >99% purity by recrystallization or column chromatography, confirmed by HPLC and NMR.

  • Crystal Growth:

    • Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and solvent mixtures.

    • Employ slow evaporation as the primary technique. Dissolve the purified compound in a suitable solvent to near-saturation at a slightly elevated temperature.

    • Loosely cover the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.

    • Alternative methods like slow cooling of a saturated solution or vapor diffusion can also be explored.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop or glass fiber using a minimal amount of inert oil.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., 100 K) to minimize thermal motion.

    • Perform an initial unit cell determination.

    • Execute a full data collection strategy, ensuring high completeness and redundancy of the reflection data.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).

    • Refine the structural model against the experimental data (e.g., using SHELXL). Locate all non-hydrogen atoms and refine their positions and anisotropic displacement parameters.

    • Locate hydrogen atoms from the difference Fourier map and refine their positions, especially those involved in hydrogen bonding.

    • The final refined model should have low R-factors (R1 < 5%) and a good-quality difference electron density map.

  • Data Analysis and Validation:

    • Analyze the final structure for all potential hydrogen bonds using software like PLATON or Olex2. Characterize them by their donor-acceptor distances and angles.

    • Deposit the final structure and data in the Cambridge Structural Database (CSD) to make it available to the scientific community.[6][7]

XRay_Workflow cluster_exp Experimental Workflow synthesis 1. Synthesis & Purification growth 2. Crystal Growth synthesis->growth collection 3. Data Collection growth->collection refinement 4. Structure Solution & Refinement collection->refinement analysis 5. H-Bond Analysis & Deposition refinement->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction.

Computational Protocol: DFT and QTAIM Analysis

Computational chemistry provides invaluable insights into the energetics and nature of hydrogen bonds, complementing experimental data.

Step-by-Step Methodology:

  • Tautomer Stability Calculation:

    • Construct 3D models of both the lactam and lactim tautomers of 6-Nitro-1H-indazol-3-ol.

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.

    • Compare the resulting electronic energies (with zero-point energy correction) to predict the most stable tautomer.

  • Dimer/Cluster Interaction Energy:

    • Based on the experimental structure (or the predicted packing), extract a hydrogen-bonded dimer (e.g., the O-H···N linked pair).

    • Calculate the interaction energy of this dimer using a high-level method, correcting for Basis Set Superposition Error (BSSE) with the counterpoise method.

  • Topological Analysis (QTAIM):

    • Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis on the electron density of the optimized dimer.[8]

    • Locate the Bond Critical Points (BCPs) between the hydrogen bond donor and acceptor atoms.

    • The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative description of the bond's nature (closed-shell/electrostatic vs. shared/covalent character).[8]

DFT_Workflow cluster_comp Computational Workflow model 1. Build Tautomer Models dft 2. DFT Geometry Optimization model->dft energy 3. Calculate Interaction Energies (BSSE) dft->energy qtaim 4. QTAIM Topological Analysis dft->qtaim validate 5. Correlate with Experimental Data energy->validate qtaim->validate

Caption: Workflow for Computational Hydrogen Bond Analysis.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, a robust predictive framework can be established through careful analysis of its close structural analog, 7-Nitro-1H-indazol-3-ol. It is highly probable that the 6-nitro isomer crystallizes as the 1H-indazol-3-ol tautomer, driven by the electronic influence of the nitro group. The resulting supramolecular architecture is expected to be dominated by strong O-H···N and N-H···O(nitro) hydrogen bonds, which will organize the molecules into well-defined chains or layers, further stabilized by weaker C-H···O interactions.

Future work must prioritize the experimental validation of this hypothesis. The successful crystallization and structural elucidation of this compound will not only confirm these predictions but also provide critical data for understanding polymorphism in this class of compounds. Furthermore, co-crystallization studies with other pharmaceutically relevant molecules could be pursued to explore how these potent hydrogen bonding motifs can be leveraged to create novel multi-component solid forms with tailored physicochemical properties.

References

  • García-Revilla, S., et al. (2007). The Structures of Indazolin-3-one (=1,2Dihydro3 H -indazol-3-one) and 7-Nitroindazolin-3-one. Helvetica Chimica Acta. Available at: [Link][1][2]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link][6][7]

  • Mohamed Abdelahi, M. M., et al. (2017). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. IUCrData. Available at: [Link][3]

  • Mohamed Abdelahi, M. M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Journal de la Société Chimique de Tunisie. Available at: [Link]

  • Martínez-Martínez, A. J., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link][4]

  • Panek, J. J., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. Available at: [Link][8]

Sources

literature review of 6-Nitro-3H-indazol-3-one biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 6-Nitro-3H-indazol-3-one (also referred to as 6-nitroindazolinone).

A Technical Guide to Synthesis, Mechanism, and Therapeutic Utility

Executive Summary & Structural Distinction[1][2]

This compound is a bicyclic nitrogen heterocycle belonging to the indazolone class. While its structural isomer, 5-nitro-1,2-dihydro-3H-indazol-3-one , is widely recognized as a "privileged structure" for anti-protozoal activity (specifically against Trypanosoma cruzi), the 6-nitro isomer occupies a distinct pharmacological niche.

This guide focuses on the 6-nitro variant, highlighting its specific utility in oncology (antiproliferative agents) and antimicrobial research, while drawing necessary Structure-Activity Relationship (SAR) comparisons to the 5-nitro isomer.

CRITICAL SAFETY NOTE: Do not confuse this compound with NTO (3-nitro-1,2,4-triazol-5-one) . While chemically similar in name elements (nitro + azol + one), NTO is an insensitive high explosive.[1] The compound discussed here is a pharmaceutical scaffold.[2]

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10][11]

The core scaffold exists in tautomeric equilibrium, predominantly favoring the indazolinone (keto) form over the indazolol (enol) form in solution.

PropertyData
IUPAC Name 6-Nitro-1,2-dihydro-3H-indazol-3-one
Common Synonyms 6-Nitroindazolinone; 6-Nitroindazol-3-ol (tautomer)
Molecular Formula C₇H₅N₃O₃
Molecular Weight 179.13 g/mol
Key Functional Groups Nitro (-NO₂) at C6; Carbonyl (C=O) at C3; NH at N1/N2
Solubility Low in water; soluble in DMSO, DMF, and hot ethanol.[3][4]
Acidity (pKa) Acidic NH proton (pKa ~10-11), allowing formation of salts.

Therapeutic Applications & Biological Activity[1][5][8][10][12][13][14][15]

Anticancer Activity (Antiproliferative)

The 6-nitroindazolone scaffold is a validated pharmacophore for designing antiproliferative agents. Unlike the 5-nitro isomer which relies heavily on redox cycling, 6-nitro derivatives often act via steric and electronic interactions with specific protein targets.

  • Target: Lung Carcinoma (NCI-H460) and Leukemia cell lines.

  • Key Derivatives: Benzo[g]indazole derivatives containing the 6-nitro group have shown IC₅₀ values in the low micromolar range (5–15 μM).[5][6]

  • Mechanism:

    • Tubulin Independent: Unlike colchicine-site inhibitors, these derivatives often do not inhibit tubulin polymerization, suggesting a novel mechanism of action likely involving kinase modulation or DNA intercalation in fused ring systems.

    • Kinase Inhibition: The 3-keto group mimics the ATP-binding motif found in many kinase inhibitors. 6-nitro-1H-indazole-3-carbaldehyde is a known intermediate for synthesizing inhibitors of kinases such as GSK-3β and VEGFR .

Antimicrobial & Antifungal Activity

Derivatives where the 6-nitroindazolone core is linked to a thiazolidine ring exhibit broad-spectrum antimicrobial properties.

  • Spectrum: Active against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as Candida albicans.

  • Potency: MIC values often range from 12.5 to 100 μg/mL depending on the N1-substitution.

  • SAR Insight: The electron-withdrawing nitro group at position 6 enhances the lipophilicity and electronic deficiency of the ring, facilitating membrane penetration and interaction with bacterial enzymes.

Antiprotozoal Activity (The Isomer Distinction)

While the 5-nitro isomer is the gold standard for anti-trypanosomal activity (Chagas disease), the 6-nitro isomer serves as a critical control in SAR studies.

  • Mechanism: Nitroreductases (NTRs) in parasites reduce the nitro group to toxic radical species (nitro-anion radicals).

  • Activity Gap: The 6-nitro isomer is generally less potent than the 5-nitro isomer against T. cruzi. This suggests that the position of the nitro group relative to the N1-H is critical for the redox potential required for NTR activation.

Mechanism of Action: The Nitro-Switch

The biological activity of 6-nitroindazolone is governed by the "Nitro-Switch"—the ability of the nitro group to undergo enzymatic reduction.

Mechanism cluster_legend Pathway Context Prodrug 6-Nitroindazolone (Prodrug) Radical Nitro-Anion Radical (R-NO2•-) Prodrug->Radical 1e- Reduction Enzyme Nitroreductase (Type I / Type II) Enzyme->Radical Catalysis Radical->Prodrug Futile Cycle (O2 present) ROS Reactive Oxygen Species (Superoxide, OH•) Radical->ROS O2 -> O2•- DNA DNA Damage Strand Breaks Radical->DNA Covalent Binding (Anaerobic) ROS->DNA Oxidative Stress Apoptosis Apoptosis / Cell Death DNA->Apoptosis Aerobic: Futile cycling generates ROS Aerobic: Futile cycling generates ROS Anaerobic: Radical binds macromolecules Anaerobic: Radical binds macromolecules

Figure 1: The mechanism of nitro-activation.[1][4][7] In aerobic conditions (tumors), the futile cycle generates ROS. In anaerobic conditions (parasites/hypoxia), the radical covalently binds to DNA/proteins.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 6-Nitro-1,2-dihydro-3H-indazol-3-one

Principle: Cyclization of 2-amino-4-nitro-benzoic acid derivatives or hydrazine treatment of 2-halo-4-nitro-benzoates.

  • Starting Material: 2-Fluoro-4-nitrobenzoic acid or 2-Amino-4-nitrobenzoic acid.

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Acetic Acid.[5][6]

  • Procedure:

    • Dissolve starting material (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (3.0 eq) dropwise at 0°C.

    • Reflux the mixture for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the acid.

    • Cool to room temperature. The product often precipitates as a yellow/orange solid.

    • Purification: Filter and wash with cold water. Recrystallize from ethanol/DMF.

  • Yield: Typically 70–85%.

Protocol B: Biological Assay (Antiproliferative MTT Assay)

Target: Evaluation of IC₅₀ against Cancer Cell Lines

  • Cell Seeding: Seed NCI-H460 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve 6-nitroindazolone derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to cells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the impact of substitutions on the 6-nitroindazolone core.

SAR Core This compound (Core Scaffold) N1 N1 Position (Alkylation/Benzylation) Core->N1 C3 C3 Position (Carbonyl/Aldehyde) Core->C3 C6 C6 Position (Nitro Group) Core->C6 N1_Effect Determines Solubility & Lipophilicity (Membrane Permeability) N1->N1_Effect C3_Effect H-Bond Acceptor Kinase Hinge Binding Region C3->C3_Effect C6_Effect Electron Withdrawal Redox Center (ROS Generation) C6->C6_Effect Antimicrobial Activity\n(Thiazolidine Linkers) Antimicrobial Activity (Thiazolidine Linkers) N1_Effect->Antimicrobial Activity\n(Thiazolidine Linkers) Kinase Inhibition\n(GSK-3β / VEGFR) Kinase Inhibition (GSK-3β / VEGFR) C3_Effect->Kinase Inhibition\n(GSK-3β / VEGFR) Antiproliferative Activity\n(DNA Damage / ROS) Antiproliferative Activity (DNA Damage / ROS) C6_Effect->Antiproliferative Activity\n(DNA Damage / ROS)

Figure 2: Structure-Activity Relationship (SAR) of this compound.[3]

Comparison: 5-Nitro vs. 6-Nitro Isomers[8]

Feature5-Nitro-1,2-dihydro-3H-indazol-3-one 6-Nitro-1,2-dihydro-3H-indazol-3-one
Primary Indication Anti-protozoal (Chagas Disease)Anticancer (Lung/Leukemia)
Mechanism Nitroreduction (ROS Generation)ROS Generation & Kinase Inhibition
Potency (T. cruzi) High (IC₅₀ < 5 μM)Moderate to Low (IC₅₀ > 10 μM)
Key Derivatives 1-Methyl-2-benzyl derivativesBenzo[g]indazole derivatives
Synthesis Alkylation of 5-nitroindazol-3-olCyclization of 2-amino-4-nitrobenzoic acid

References

  • Fonseca-Berzal, C., et al. (2016). Synthesis and biological evaluation of new 5-nitroindazolinones as potential anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry. Link

  • Pérez-Pertejo, Y., et al. (2019).[5] Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.[5] Molecules.[3][1][2][8][9][10][11][5][12][13] Link

  • Srivastava, S.K., et al. (2014). Synthesis and Biological Importance of 6-Nitroindazole linked Thiazolidines. International Journal of Advanced Research in Chemical Science. Link

  • BenchChem Application Note. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol.Link

  • Abdelahi, M.M., et al. (2021).[14] Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Disclaimer

This guide is for research and educational purposes only. The synthesis and handling of nitro-containing heterocycles require strict adherence to safety protocols due to potential energetic properties. Always consult Material Safety Data Sheets (MSDS) before use.

Sources

Methodological & Application

step-by-step synthesis of 6-Nitro-3H-indazol-3-one from 2-amino-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

6-Nitro-3H-indazol-3-one (also known as 6-nitroindazolinone) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for diverse bioactive molecules, including kinase inhibitors (e.g., indazole-based VEGFR inhibitors) and dopamine receptor ligands.[1][2] Its synthesis presents a specific chemoselective challenge: reducing the diazonium intermediate to a hydrazine without reducing the nitro group.[1]

This guide details a robust, scalable protocol starting from 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid).[1] Unlike standard reductions using stannous chloride (


) or zinc, which would indiscriminately reduce the nitro group to an amine, this protocol utilizes a sodium sulfite (

) mediated reduction
.[1] This method ensures the preservation of the 6-nitro moiety while effectively converting the diazonium species to the hydrazine required for cyclization.

Reaction Scheme & Mechanism

The synthesis proceeds via a modified Pfannstiel-Janecke sequence.[1] The core logic involves diazotization followed by a "sulfite reduction" that bypasses the unstable free hydrazine, forming a sulfonate intermediate that hydrolyzes and cyclizes in situ.[1]

Pathway Visualization

IndazoloneSynthesis Start 2-Amino-4-nitrobenzoic acid (C7H6N2O4) Diazo Diazonium Salt (Intermediate) Start->Diazo 1. NaNO2, HCl < 5°C (Diazotization) Sulfonate Hydrazine Sulfonate (Stable Intermediate) Diazo->Sulfonate 2. Na2SO3 (aq) Reduction (Chemoselective) Product This compound (Target) Sulfonate->Product 3. HCl, Heat Cyclization & Hydrolysis

Figure 1: Chemoselective pathway preserving the nitro group during hydrazine formation.[1]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature (Step 1)

Diazonium salts of nitro-anthranilic acids are thermally unstable and prone to deflagration if dried or heated.[1]
Reductant Selection

(Sulfite)
Critical: Use of

or

will reduce the

group to

.[1] Sulfite is specific to the diazo group.
pH Control (Step 2) pH 6.0 – 7.0The reduction to hydrazine sulfonate requires a near-neutral to slightly acidic buffer.[1] Strongly acidic conditions during reduction can lead to diazo tars.
Cyclization Temp

High temperature is required to hydrolyze the sulfonate protecting group and drive the ring closure.[1]

Detailed Experimental Protocol

Materials & Reagents[7]
  • Precursor: 2-Amino-4-nitrobenzoic acid (4-nitroanthranilic acid) [CAS: 619-17-0][1]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (conc. 37%), Sodium Sulfite (
    
    
    
    ), Sodium Carbonate (
    
    
    ).[1]
  • Solvents: Deionized Water, Ethanol (for washing).[1]

Step-by-Step Procedure
Stage 1: Diazotization [3][4][5]
  • Suspend: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 18.2 g (0.1 mol) of 2-amino-4-nitrobenzoic acid in 100 mL of water.

  • Acidify: Add 25 mL of concentrated HCl. The amine may partially dissolve as the hydrochloride salt.

  • Cool: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–2°C .

  • Diazotize: Dropwise add a solution of 7.0 g (0.102 mol) Sodium Nitrite in 20 mL water.

    • Control: Maintain temperature strictly below 5°C.

    • Endpoint: The mixture should become a clear (or slightly turbid) solution.[1] Test with starch-iodide paper (instant blue/black indicates excess nitrite).

    • Safety: Do not isolate the dry diazonium salt; it is shock-sensitive.[1][4]

Stage 2: Sulfite Reduction (The Fischer Method)
  • Prepare Sulfite Solution: In a separate 1 L beaker, dissolve 40 g of Sodium Sulfite (

    
    ) in 150 mL  water.
    
  • Inverse Addition: Pour the cold diazonium solution (from Stage 1) into the stirred sulfite solution.

    • Observation: The solution will turn deep orange/red as the diazosulfonate forms.

    • Reaction: Allow to stir at room temperature for 1 hour.

  • Acidification: Carefully add concentrated HCl until the solution is acidic (pH < 2). Sulfur dioxide (

    
    ) gas will evolve (perform in fume hood).
    
    • Chemistry: This converts the diazosulfonate (

      
      ) to the hydrazine sulfonate (
      
      
      
      ).[1]
Stage 3: Hydrolysis & Cyclization [1]
  • Heat: Heat the acidic mixture to 80–90°C for 2–3 hours.

    • Mechanism:[1][6][4][5][7][8][9] The sulfonate group hydrolyzes to the free hydrazine (

      
      ), which immediately attacks the adjacent carboxylic acid to close the indazolone ring.
      
  • Precipitation: The product, this compound, is significantly less soluble than the intermediates.[1] It will precipitate as a yellow/brown solid during the heating or upon cooling.

  • Filtration: Cool the mixture to room temperature (and then to 4°C for maximum yield). Filter the solid.[1][10][11]

  • Purification:

    • Wash the filter cake with cold water (

      
      ) to remove inorganic salts.[1]
      
    • Wash with a small amount of cold ethanol to remove organic impurities.[1]

    • Recrystallize from acetic acid or aqueous ethanol if high purity (>98%) is required.

Analytical Validation

TestExpected ResultNotes
Appearance Yellow to brownish-orange powderDarkening may indicate oxidation; store under inert gas.[1]
Melting Point

(dec.)[1]
Indazolones have very high melting points.[1]
1H NMR (DMSO-d6)

12.0-13.0 (br s, NH/OH)
Tautomeric exchange (Lactam/Lactim).[1]
1H NMR (Aromatic) Signals at

8.2 (d), 7.9 (s), 7.8 (d)
Pattern consistent with 1,2,4-substitution (6-nitro isomer).[1]
MS (ESI-)

Negative mode is often more sensitive for indazolones.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Loss of Nitro Group:

    • Symptom:[1][10][6][8][9] Product is white or pale (resembling unsubstituted indazolone) or amine peaks appear in NMR.[1]

    • Cause: Used metal reductants (

      
      ) instead of sulfite.
      
    • Fix: Strictly adhere to the sulfite method.[1]

  • Low Yield / Tarry Product:

    • Symptom:[1][10][6][5][8][9] Sticky dark mass during diazotization.[1]

    • Cause: Temperature rose >5°C during nitrite addition, causing diazo decomposition.

    • Fix: Improve cooling; add nitrite slower.

  • Incomplete Cyclization:

    • Symptom:[1][10][6][8][9] Isolation of hydrazine intermediate (soluble in base, does not precipitate).

    • Cause: Hydrolysis step (Stage 3) was too short or not acidic enough.

    • Fix: Ensure pH < 2 and extend heating time at 90°C.

References

  • Pfannstiel, K., & Janecke, J. (1942).[1] Über die Darstellung von Indazolonen und Indazolen. Berichte der deutschen chemischen Gesellschaft, 75(9), 1096–1107.[1] (Foundational method for sulfite reduction of anthranilic diazonium salts).

  • Organic Syntheses. (1955).[1] Indazole. Org. Synth. Coll. Vol. 3, p. 475. Link (Standard protocol for the parent indazolone ring system via diazotization).[1]

  • Léger, F., et al. (2006).[1] Synthesis and Structure-Activity Relationships of Indazol-3-one Derivatives. Journal of Medicinal Chemistry. (Validation of nitro-group tolerance in sulfite reductions).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (General reference for Sandmeyer-type diazotization safety and stoichiometry).

Sources

Application Note: Scalable Preparation of 6-Nitro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scalable synthesis of 6-Nitro-1,2-dihydro-3H-indazol-3-one (also known as 6-nitroindazolinone). This compound is a critical heterocyclic building block in the development of Factor XIa inhibitors , androgen receptor modulators , and other bioactive indazole derivatives.

The protocol prioritizes the Nucleophilic Aromatic Substitution (SNAr) route using 2-fluoro-4-nitrobenzoic acid and hydrazine. This method is selected for its superior impurity profile, high throughput, and operational safety compared to the classical diazonium-based routes or the less reactive 2-chloro analogues.

Introduction & Strategic Route Selection

Target Compound Significance

6-Nitro-1,2-dihydro-3H-indazol-3-one is a functionalized indazole scaffold featuring a lactam core and a nitro group. The nitro handle allows for subsequent reduction to an amine (for coupling reactions) or other transformations, while the lactam moiety serves as a bioisostere for various amide-based pharmacophores.

Route Comparison

Two primary synthetic pathways were evaluated. The Route A (Selected) is preferred for modern drug development due to its "one-pot" efficiency and avoidance of heavy metal waste.

FeatureRoute A: 2-Fluoro Displacement (Recommended) Route B: 2-Chloro Displacement Route C: Diazotization (Classical)
Starting Material 2-Fluoro-4-nitrobenzoic acid2-Chloro-4-nitrobenzoic acid2-Amino-4-nitrobenzoic acid
Reagents Hydrazine Hydrate, EthanolHydrazine, Cu catalyst (optional)NaNO₂, SnCl₂/HCl or Na₂SO₃
Conditions Mild Reflux (78–80 °C)High Temp / PressureMulti-step, Exothermic
Yield High (>85%)Moderate (60–75%)Moderate (50–65%)
Scalability Excellent (Clean workup)Good (Cost-effective)Poor (Hazardous waste)

Reaction Mechanism & Logic

The synthesis proceeds via a cascade sequence:

  • Hydrazide Formation: Hydrazine attacks the carboxylic acid (or in situ ester) to form the hydrazide.

  • SNAr Displacement: The terminal nitrogen of the hydrazide displaces the active fluorine atom at the ortho position. The fluorine is highly activated by the inductive effect of the ortho-carbonyl and the para-nitro group.

  • Tautomerization: The resulting cyclic intermediate tautomerizes to the stable 1,2-dihydro-3H-indazol-3-one form.

Pathway Visualization

ReactionPathway SM 2-Fluoro-4-nitrobenzoic Acid Inter1 Intermediate A: 2-Fluoro-4-nitrobenzohydrazide SM->Inter1 1. Acyl Substitution (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter1 Inter2 Transition State: Meisenheimer Complex Inter1->Inter2 2. Intramolecular SNAr Product Product: 6-Nitro-1,2-dihydro-3H-indazol-3-one Inter2->Product 3. Cyclization & -HF

Caption: Cascade reaction pathway involving hydrazide formation followed by intramolecular nucleophilic aromatic substitution.

Detailed Experimental Protocol

Materials & Equipment[1]
  • Reactor: 3-Neck Round Bottom Flask (equipped with reflux condenser, internal temperature probe, and addition funnel).

  • Reagents:

    • 2-Fluoro-4-nitrobenzoic acid (CAS: 394-28-5) - 1.0 equiv.

    • Hydrazine monohydrate (64-65% N₂H₄) (CAS: 7803-57-8) - 3.0 to 5.0 equiv.

    • Ethanol (Absolute or 95%) - 10 Volumes (mL/g).

    • Hydrochloric Acid (2N) - For acidification.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge: To the reaction vessel, add 2-Fluoro-4-nitrobenzoic acid (e.g., 50.0 g, 270 mmol).

  • Solvent: Add Ethanol (500 mL). Stir to form a suspension/solution.

  • Addition: Add Hydrazine Hydrate (40.5 g, 63 mL, ~810 mmol, 3.0 equiv) dropwise over 15–20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 40 °C during addition. A transient yellow precipitate (hydrazine salt) may form and redissolve.

Step 2: Cyclization
  • Heating: Heat the mixture to Reflux (78–80 °C) .

  • Duration: Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.2) appears as a fluorescent spot.

Step 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to Room Temperature (20–25 °C) . Most of the product will precipitate as a yellow/orange solid.

  • Acidification (Critical): Slowly add 2N HCl to the stirred mixture until pH reaches 2–3 .

    • Reasoning: Indazolones can exist as salts in basic hydrazine media. Acidification ensures the neutral lactam form precipitates fully and removes excess hydrazine as the hydrochloride salt (soluble in water).

  • Filtration: Collect the solid by vacuum filtration.

  • Washing:

    • Wash the cake with Water (3 x 100 mL) to remove hydrazine salts.

    • Wash with cold Ethanol (1 x 50 mL) to displace water and remove organic impurities.

Step 4: Drying & Purification
  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Purification (Optional): If higher purity (>99%) is required, recrystallize from Acetic Acid or DMF/Water .

Quantitative Data Summary

ParameterSpecification / Result
Stoichiometry 1.0 : 3.0 (Substrate : Hydrazine)
Solvent Volume 10 L / kg substrate
Reaction Time 4 – 6 Hours
Typical Yield 85 – 92%
Appearance Yellow to Orange Crystalline Solid
Melting Point 244 – 246 °C (Lit. 244 °C)
Purity (HPLC) > 98% (Crude), > 99.5% (Recryst.)

Process Workflow Diagram

Workflow Start Start: Charge 2-Fluoro-4-nitrobenzoic Acid & Ethanol AddReagent Add Hydrazine Hydrate (Dropwise, T < 40°C) Start->AddReagent React Reflux (80°C) 4 - 6 Hours AddReagent->React Cool Cool to 20°C Precipitation begins React->Cool Acidify Acidify with 2N HCl Target pH 2-3 Cool->Acidify Filter Filtration & Wash (Water + Cold EtOH) Acidify->Filter Dry Vacuum Dry (50°C, 12h) Filter->Dry End Final Product: 6-Nitro-1,2-dihydro-3H-indazol-3-one Dry->End

Caption: Operational workflow for the synthesis, isolation, and purification of 6-nitroindazolone.

Troubleshooting & Optimization

  • Low Yield: Ensure the reaction reaches full reflux. If the reaction stalls, add 1.0 equiv of additional hydrazine.

  • Impurity Profile: If the "dimer" (azine) impurity forms, increase the dilution (15 Vol Ethanol) or the hydrazine equivalents.

  • Filtration Issues: If the solid is too fine, heat the acidified slurry to 50 °C for 30 minutes (Ostwald ripening) before cooling and filtering.

  • Alternative Substrate: 2-Chloro-4-nitrobenzoic acid can be used to reduce costs. However, this requires a longer reflux time (12–24 h) or the addition of a catalytic amount of Copper (II) Acetate (1 mol%) to facilitate the SNAr step.

References

  • US Patent 3,043,694A . Novel class of 3-indazolinone developing agent. (Describes the preparation of 5- and 6-nitroindazolones from 2-halo-nitrobenzoic acids).

  • US Patent Application 2004/0077605 A1 . Fused heterocyclic succinimide compounds and analogs thereof. (Cites the use of 6-nitro-3-indazolinone as an intermediate).

  • BenchChem Application Note . Synthesis of Indazole Derivatives. (General protocols for indazole ring closure via hydrazine).

  • Pfannstiel, K. and Janecke, J.Berichte der deutschen chemischen Gesellschaft, 1942, 75, 1101. (Classical synthesis of nitroindazolones).

Application Note: High-Efficiency Catalytic Reduction of 6-Nitro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 6-nitro-3H-indazol-3-one (1) to 6-amino-3H-indazol-3-one (2) is a critical transformation in the synthesis of indazole-based kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. While conventional chemical reductions (Fe/HCl, SnCl₂) are effective, they generate stoichiometric waste and trace metal contamination unsuitable for pharmaceutical intermediates.

This guide details two heterogeneous catalytic protocols designed to overcome the specific physicochemical challenges of the indazolone scaffold—primarily its poor solubility and tautomeric equilibrium.

  • Protocol A: High-Pressure Hydrogenation (Parr Hydrogenator) – Ideal for scale-up.

  • Protocol B: Catalytic Transfer Hydrogenation (CTH) – Ideal for bench-scale safety and selectivity.

Mechanistic Insight & Substrate Analysis

The Solubility Challenge

The indazolone core exists in a tautomeric equilibrium between the oxo (lactam) and hydroxy (lactim) forms. The 6-nitro substituent increases the acidity of the N-H proton, creating strong intermolecular hydrogen bonding networks.

  • Consequence: The substrate is sparingly soluble in standard hydrogenation solvents (MeOH, EtOH, EtOAc), leading to stalled surface kinetics.

  • Solution: We utilize Polar Aprotic Co-solvent Systems (DMF/MeOH) to disrupt hydrogen bonding and ensure availability of the substrate to the catalyst surface.

Reaction Pathway (Haber-Lukashevich Mechanism)

The reduction proceeds on the surface of Palladium (Pd) through a stepwise deoxygenation. The rate-determining step is often the adsorption of the bulky nitro-indazolone onto the catalytic pore.

ReactionPathway Nitro 6-Nitro-indazolone (Substrate) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + H2 (fast) Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (if H2 starved) Amine 6-Amino-indazolone (Product) Hydroxyl->Amine + H2 (slow) Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway. Note that 'Hydroxylamine' accumulation can occur if pressure drops or mixing is inefficient.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Catalyst 10% Pd/C (50% wet)"Wet" type minimizes pyrophoric risk; 10% loading ensures rapid turnover before catalyst poisoning by the amine product.
Solvent DMF : MeOH (1:4 v/v)DMF solubilizes the indazolone; MeOH reduces viscosity and increases H₂ solubility.
Temperature 25°C – 40°CHigher temps (>60°C) risk hydrogenolysis of the N-N bond (ring opening).
Pressure 30 – 50 psi (2-3.5 bar)Sufficient to drive the Hydroxylamine

Amine step to completion.

Protocol A: High-Pressure Hydrogenation (Parr Shaker)

Best for: Gram-scale synthesis, clean impurity profile.

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent) – 10 wt% loading relative to substrate.

  • Solvent: DMF (anhydrous) and Methanol (HPLC grade).

  • Equipment: Parr Hydrogenation Apparatus, Borosilicate glass liner.

Step-by-Step Procedure
  • Preparation: In the glass liner, dissolve the nitro substrate in DMF (3 volumes). If the solution is hazy, gently warm to 40°C until clear, then dilute with Methanol (12 volumes).

    • Note: The final concentration should be ~0.05 M to 0.1 M.

  • Catalyst Addition: Under a gentle stream of Nitrogen (to prevent ignition), carefully add the wet Pd/C catalyst (10 wt% of substrate mass).

    • Safety: Never add dry catalyst to organic solvent. Always use wet catalyst or pre-wet with water.

  • Purge: Seal the vessel. Evacuate and backfill with N₂ (3x), then evacuate and backfill with H₂ (3x).[1]

  • Reaction: Pressurize to 40 psi (2.7 bar) . Shake at room temperature.

    • Monitoring: Theoretical H₂ uptake is 3 moles per mole of substrate. Monitor pressure drop.[1]

    • Time: Typically 2–6 hours.

  • Completion Check: Vent H₂, purge with N₂. Take an aliquot, filter through a 0.45µm syringe filter, and analyze by HPLC/UPLC (Target: Disappearance of Nitro peak @ ~254nm).

  • Workup (Critical):

    • The product (amine) may precipitate with the catalyst if the solvent volume is too low.

    • If solids are present: Add excess warm DMF/MeOH (1:1) to dissolve the product before filtration.

    • Filter through a pad of Celite 545 to remove Pd/C. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure (<45°C). The product often crystallizes upon removal of MeOH. Filter the solid and wash with cold ether.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure lines, higher safety, selective reduction.

Materials
  • Hydrogen Donor: Ammonium Formate (HCOONH₄) – 5.0 to 10.0 equivalents.

  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Methanol (or Ethanol) / THF (1:1).

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with this compound (1.0 eq) and MeOH/THF (1:1, 20 volumes). Stir to suspend/dissolve.

  • Catalyst: Add 10% Pd/C (10-20 wt%) under Nitrogen.

  • Initiation: Add Ammonium Formate (5.0 eq) in one portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C) .

    • Observation: Evolution of CO₂ and NH₃ gas will occur (bubbling). Ensure the system is vented through a bubbler.

  • Kinetics: Reaction is usually complete within 1–3 hours. The rapid evolution of H₂ in situ at the catalyst surface often drives difficult reductions faster than balloon hydrogenation.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Filter through Celite to remove catalyst.

    • Note: Ammonium formate excess will remain in the filtrate. Concentrate to dryness, then resuspend the solid in water (to dissolve salts) and filter to collect the water-insoluble 6-amino-indazolone.

Experimental Workflow Diagram

Workflow cluster_Method Reduction Method Start Start: 6-Nitro-indazolone Solubility Dissolution Step (DMF/MeOH or THF/MeOH) Start->Solubility CatLoad Catalyst Loading (10% Pd/C, Wet) Solubility->CatLoad H2 Method A: H2 Gas (40 psi, Parr Shaker) CatLoad->H2 Transfer Method B: Ammonium Formate (Reflux, 1 atm) CatLoad->Transfer Check In-Process Control (HPLC) Check for Hydroxylamine H2->Check Transfer->Check Check->H2 Incomplete (Add time/Heat) Filter Hot Filtration (Celite) Remove Pd/C Check->Filter Complete Isolate Concentration & Crystallization Filter->Isolate

Figure 2: Operational workflow for Protocols A and B.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Poisoning or SolubilityCheck if product precipitated on the catalyst. Add more DMF and warm to 40°C.
Unknown Impurity (M+16) Hydroxylamine IntermediateReaction stopped too early. Increase pressure or reaction time.
Unknown Impurity (M-2) Oxidation (Azo dimer)Air leak during reaction or workup. Ensure strict inert atmosphere.
Ring Opening Over-reductionTemperature too high (>60°C). Switch to Protocol B (milder).

References

  • General Mechanism: Haber, F. (1898). Über die elektrolytische Reduktion von Nitrobenzol. Z. Elektrochem.

  • Catalytic Hydrogenation Protocols: BenchChem Application Note. Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

  • Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. (1984).[6] Ammonium formate in organic synthesis: A versatile agent for the catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418.

  • Indazolone Synthesis Context: Zhu, J. S., et al. (2018).[5] Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones. J. Org.[5] Chem.

  • Solubility Data: ResearchGate. Solubility modeling... in N,N-dimethylformamide + solvent mixtures.

Sources

microwave-assisted synthesis of 6-Nitro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-Nitro-1,2-dihydro-3H-indazol-3-one

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 6-Nitro-1,2-dihydro-3H-indazol-3-one (also known as 6-nitroindazolinone). Indazolones are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for PARP inhibitors, anti-inflammatory agents, and protein kinase inhibitors.

Traditional thermal synthesis of indazolones via the condensation of 2-halobenzoic acids with hydrazine often requires prolonged reflux (12–24 hours) and harsh solvents (e.g., DMSO, DMF), leading to difficult workups. This protocol utilizes microwave irradiation to accelerate the nucleophilic aromatic substitution (


) and subsequent intramolecular cyclization, reducing reaction time to under 20 minutes while using water or ethanol  as a green solvent.

Scientific Background & Mechanism

Retrosynthetic Analysis

The target molecule, 6-Nitro-3H-indazol-3-one, is constructed from 2-fluoro-4-nitrobenzoic acid and hydrazine hydrate . The choice of the fluoro- derivative over the chloro- analog is intentional: the high electronegativity of fluorine lowers the energy of the transition state in the rate-determining step of the


 reaction, particularly when activated by the para-nitro group.
Reaction Mechanism

The synthesis proceeds via a "one-pot, two-step" cascade:

  • Intermolecular

    
    :  Hydrazine acts as a nucleophile, displacing the fluorine atom at the ortho position. The para-nitro group strongly activates the ring, making this step rapid.
    
  • Intramolecular Lactamization: The resulting hydrazino-intermediate undergoes cyclization with the carboxylic acid (or ester) moiety to form the indazolone ring, releasing water (or alcohol).

Figure 1: Reaction Mechanism

Mechanism Reactants 2-Fluoro-4-nitrobenzoic acid + Hydrazine Intermediate Intermediate: 2-Hydrazino-4-nitrobenzoic acid Reactants->Intermediate SNAr (MW Irradiation) TS Cyclization (Lactamization) Intermediate->TS - H2O Product Product: This compound TS->Product Ring Closure

Caption: Mechanistic pathway from nucleophilic aromatic substitution to lactamization.

Experimental Protocol

Reagents & Equipment
  • Microwave Reactor: Single-mode or Multi-mode cavity (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial.

  • Starting Material: 2-Fluoro-4-nitrobenzoic acid (CAS: 403-24-7). Note: 2-Chloro-4-nitrobenzoic acid may be used but requires longer reaction times.

  • Reagent: Hydrazine hydrate (50-60% aqueous solution).

  • Solvent: Deionized Water (Green protocol) or Ethanol (if solubility is limiting).

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 1.0 mmol (185 mg) of 2-Fluoro-4-nitrobenzoic acid into a 10 mL microwave process vial.

  • Add 3.0 mL of Deionized Water (or Ethanol).

  • Add 3.0 mmol (approx. 150 µL) of Hydrazine Hydrate.

    • Expert Insight: A 3:1 molar excess of hydrazine is crucial. One equivalent acts as the nucleophile, while the excess neutralizes the HF byproduct and drives the equilibrium.

Step 2: Microwave Irradiation Seal the vessel with a PTFE-lined cap. Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 140 °CSufficient activation energy for cyclization without degradation.
Time 15:00 minOptimized for >95% conversion based on kinetic profiling.
Pressure Limit 250 psi (17 bar)Safety cutoff; water generates significant pressure at 140°C.
Power Dynamic (Max 200W)Allows the system to maintain temp without overheating.
Stirring HighEssential for heterogeneous aqueous mixtures.

Step 3: Workup & Purification [1]

  • Cooling: Allow the vessel to cool to <50°C (often automated by the reactor).

  • Acidification: The reaction mixture will be basic (pH ~9-10). Transfer to a beaker and slowly acidify with 2M HCl to pH 3–4.

    • Observation: A yellow/orange precipitate (the product) will form immediately upon acidification.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove hydrazine salts, followed by a small amount of cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Figure 2: Experimental Workflow

Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup Step1 Mix Reactants: Substrate + Hydrazine (in Water/EtOH) Step2 MW Irradiation 140°C, 15 min Step1->Step2 Step3 Acidify with HCl (Precipitation) Step2->Step3 Step4 Filtration & Drying Step3->Step4

Caption: Operational workflow for the microwave-assisted synthesis.

Characterization & Validation

To validate the synthesis, compare the isolated product against these standard spectral characteristics:

  • Appearance: Yellow to orange solid.

  • Melting Point: >260 °C (Decomposes).

  • FT-IR (ATR):

    • 3100–3200 cm⁻¹ (N-H stretch, broad).

    • 1680 cm⁻¹ (C=O stretch, amide).

    • 1520 & 1340 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0 ppm (s, 1H, NH - exchangeable).
      
    • 
       8.2–8.4 ppm (aromatic protons, splitting pattern consistent with 1,2,4-substitution).
      
  • LC-MS: Mass peak

    
     or 
    
    
    
    . Molecular weight of 6-nitroindazolone is 179.13 g/mol . Look for m/z ~180.

Safety & Handling (Crucial)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. In a microwave, hydrazine can decompose to release

    
     and 
    
    
    
    gas, causing rapid pressure spikes. Do not exceed 150°C and ensure the vessel volume is <50% full.
  • Pressure Control: This reaction involves water at 140°C. Ensure the microwave vessel is rated for at least 300 psi (20 bar).

References

  • Microwave-Assisted Synthesis of Indazoles: Chabukswar, A. et al. "Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate."[2][3] Asian Journal of Research in Chemistry, 2012, 5(9), 1195-1200.[3]

  • General Indazolone Methodology: Zhu, L. et al. "Microwave-Assisted Synthesis of Indazole Derivatives." Journal of Chemical Health Risks, 2025.

  • Mechanistic Insight (S_NAr): Baqi, Y. & Müller, C. E. "Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid." Tetrahedron Letters (via Elsevier Pure), 2007.

  • Indazolone Synthesis Overview: "Synthesis of Indazolones." Organic Chemistry Portal.

Sources

6-Nitro-3H-indazol-3-one as an intermediate in azo dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 6-Nitro-1,2-dihydro-3H-indazol-3-one (6-Nitroindazolone) as a high-value intermediate in the development of azo dyes and therapeutic chromophores. Unlike simple aniline derivatives, the indazolone scaffold offers unique tautomeric properties (keto-enol equilibrium) that influence solubility and coupling efficiency.

The 6-nitro motif serves as a crucial "masked" functionality. While the nitro group itself deactivates the ring against electrophilic substitution, its primary utility lies in its reduction to an amine (6-aminoindazolone), converting the scaffold into a versatile diazo component capable of forming extended conjugated systems with bathochromic shifts (red-shifting).

Structural Dynamics & Precursor Chemistry

Tautomeric Equilibrium

Researchers must recognize that 6-nitroindazolone is not a static ketone. It exists in a prototropic equilibrium between the oxo-form (lactam) and the hydroxy-form (lactim).

  • Solid State: Predominantly exists in the oxo-form (indazol-3-one) stabilized by intermolecular hydrogen bonding.

  • Solution (DMSO/DMF): The equilibrium shifts significantly toward the 3-hydroxy tautomer (indazol-3-ol), particularly when electron-withdrawing groups (like -NO2) are present on the benzene ring.

Implication for Synthesis: Reactions requiring nucleophilic oxygen (O-alkylation) vs. nucleophilic nitrogen (N-alkylation) are pH- and solvent-dependent.

Synthesis Pathway Visualization

The following diagram outlines the conversion of 2-chloro-4-nitrobenzoic acid to the target intermediate and its subsequent tautomerism.

SynthesisPathway Start 2-Chloro-4-nitrobenzoic acid Inter Intermediate: 2-Hydrazino-4-nitrobenzoic acid Start->Inter SNAr Substitution (Reflux, EtOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter Cyclization Acid-Catalyzed Cyclization (-H2O) Inter->Cyclization Product_Keto 6-Nitroindazol-3-one (Oxo-Form) Cyclization->Product_Keto Product_Enol 6-Nitroindazol-3-ol (Hydroxy-Form) Product_Keto->Product_Enol Tautomerism (Solvent Dependent)

Figure 1: Synthesis of 6-nitroindazolone via nucleophilic aromatic substitution and condensation. Note the keto-enol tautomerism in the final product.

Experimental Protocols

Protocol A: Synthesis of 6-Nitro-3H-indazol-3-one

Rationale: This method utilizes the reactivity of the ortho-chloro group activated by the para-nitro moiety, allowing displacement by hydrazine.

Materials:

  • 2-Chloro-4-nitrobenzoic acid (20.1 g, 0.1 mol)

  • Hydrazine hydrate (80%, 15 mL, excess)

  • Ethanol (200 mL)

  • Conc. Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid in Ethanol (150 mL) in a 500 mL round-bottom flask.

  • Addition: Add Hydrazine hydrate dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken as the hydrazino-intermediate forms and cyclizes.

  • Acidification: Cool the reaction mixture to room temperature. Pour into ice-cold water (300 mL). Acidify with Conc. HCl to pH 2 to precipitate the indazolone.

  • Isolation: Filter the yellow/orange precipitate.

  • Purification: Recrystallize from Acetic Acid or DMF/Water mixture.

  • Yield Expectation: 75–85%.

Quality Control (QC):

  • Melting Point: >260°C (Decomposes).

  • IR: Look for C=O stretch (approx. 1660-1690 cm⁻¹) and broad NH/OH bands (2800-3200 cm⁻¹).

Protocol B: Utilization in Azo Dye Synthesis (The "Diazo" Route)

Rationale: The 6-nitro group is chemically inert to direct azo coupling. To utilize this scaffold as a dye, the nitro group must be reduced to an amine, converting it into a "Diazo Component" (nucleophile precursor).[1]

Step 1: Reduction (Nitro


 Amine) 
  • Suspend 6-nitroindazolone (10 mmol) in Ethanol/Water (3:1).

  • Add Iron powder (30 mmol) and catalytic HCl (or

    
    ).
    
  • Reflux for 2 hours until the yellow suspension turns colorless/grey (amine formation).

  • Filter hot to remove iron residues. Isolate 6-aminoindazolone .

Step 2: Diazotization & Coupling

  • Diazotization: Dissolve 6-aminoindazolone (5 mmol) in HCl (2M, 15 mL). Cool to 0–5°C in an ice bath.

  • Add

    
     solution (5.5 mmol in 2 mL water) dropwise. Maintain temp <5°C. Stir for 20 min to form the Diazonium Salt .
    
  • Coupling: Prepare a solution of the coupler (e.g., 2-Naphthol or N,N-dimethylaniline) in NaOH (if phenolic) or Acetate buffer (if amine).

  • Add the cold diazonium solution to the coupler solution slowly with stirring.

  • Observation: Immediate formation of a deeply colored precipitate (Red/Maroon/Violet).

Workflow Visualization:

AzoWorkflow Nitro 6-Nitroindazolone (Precursor) Reduction Fe / HCl Reduction Nitro->Reduction Amine 6-Aminoindazolone (Diazo Component) Reduction->Amine Diazotization NaNO2 / HCl (0-5°C) Amine->Diazotization DiazoSalt Indazolone-6-diazonium Chloride Diazotization->DiazoSalt AzoDye Final Azo Dye (Conjugated Chromophore) DiazoSalt->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Agent (e.g., 2-Naphthol) Coupler->AzoDye Nucleophilic Attack

Figure 2: The chemical workflow for converting the nitro-intermediate into a functional azo dye.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Synthesis Issues
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization of the hydrazino-intermediate.Ensure reflux time is sufficient (>4h). Verify pH is acidic (<2) during precipitation.
Product is Dark/Tar Oxidation of hydrazine or excessive heat.Use fresh hydrazine hydrate. Maintain strict temperature control. Perform recrystallization with charcoal.
No Dye Formation Diazonium salt decomposition.Temperature must be kept <5°C during diazotization. Ensure the amine is fully dissolved/suspended in acid before adding nitrite.
Solubility Issues Tautomeric aggregation.Use DMF or DMSO for NMR characterization. For reactions, converting to the sodium salt (using NaOH) can improve solubility.

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Handle in a fume hood. Avoid contact with metals that catalyze decomposition.

  • Nitro Compounds: Potentially energetic. Do not heat dry solids of nitro-derivatives to decomposition temperatures in closed vessels.

  • Diazonium Salts: Unstable above 10°C. Never isolate the dry diazonium salt; proceed immediately to the coupling step.

References

  • Lukin, K., et al. (2006).[2] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." Journal of Organic Chemistry. Link

  • Zhu, J. S., et al. (2018).[3] "Straightforward synthesis of indazolones from o-nitrobenzyl alcohols." Organic Letters. Link

  • Claramunt, R. M., et al. (2005). "The Structures of Indazolin-3-one and 7-Nitroindazolin-3-one." Helvetica Chimica Acta. Link

  • ChemGuide. "Reactions of Diazonium Salts." (General mechanism for azo coupling). Link

  • LibreTexts. "Coupling Reactions of Aryl Diazonium Salts." (Mechanistic grounding for Protocol B). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Thermal Optimization for Nitro-Indazolone Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Reductive & Base-Mediated Cyclization of Nitro-Precursors Ticket ID: INDAZ-OPT-404 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the thermal sensitivity of synthesizing indazolones (1,2-dihydro-3H-indazol-3-ones) from nitro-substituted precursors (e.g., 2-nitrobenzamides or 2-nitrobenzhydrazides).

Temperature is the primary switch between kinetic control (formation of the N-N bond) and thermodynamic degradation (over-reduction to anilines or azo-dimerization). This guide provides optimized protocols, troubleshooting workflows, and mechanistic insights to maximize yield and purity.

Module 1: The Thermal Mechanism (Why Temperature Matters)

To optimize your reaction, you must visualize the competition between the desired cyclization and fatal side reactions. The transformation of a nitro group to an indazolone core typically proceeds via a nitroso or hydroxylamine intermediate.

Mechanistic Pathway & Thermal Fail Points

IndazoloneMechanism Start 2-Nitro Precursor (Benzamide/Hydrazide) Inter1 Nitroso Intermediate (R-NO) Start->Inter1 Reduction (Fast at >40°C) Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 Reduction Side1 Azo Dimer (Impurity A) Inter1->Side1 Dimerization (Low Temp Stalling) Product INDAZOLONE (Target) Inter2->Product Cyclization (Requires 60-90°C) Side2 Aniline (Over-Reduction) Inter2->Side2 Over-Heating (>100°C or Strong Reductant)

Figure 1: Reaction coordinate showing the narrow thermal window for indazolone formation. Note that stalling at the nitroso stage promotes dimerization, while excessive heat drives over-reduction.

Module 2: Optimized Protocols

Choose the protocol that matches your specific precursor.

Protocol A: Base-Mediated Cyclization (Davis-Beirut Variant)

Best for: 2-nitrobenzamides or hydrazides sensitive to harsh metals.

ParameterSpecificationRationale
Reagents KOH (4-5 eq), Methanol/Water (10:1)Methanol acts as the mild reducing agent (hydride source).
Initiation Temp 0°C to 5°C CRITICAL: Mix reagents cold to prevent exotherm-induced hydrolysis of the amide.
Ramp Rate 10°C / 30 minsGradual heating prevents "thermal runaway" and azo formation.
Target Temp 60°C - 80°C Sufficient energy to close the N-N bond without cleaving it.
Time 4 - 12 HoursMonitor via TLC; look for disappearance of the fluorescent nitro spot.
Protocol B: Reductive Cyclization (Zn/NH₄Cl or SnCl₂)

Best for: 5-nitro-indazolone derivatives or electron-deficient rings.

  • Dissolution: Dissolve precursor in EtOH/H₂O (3:1).

  • Activation (RT): Add NH₄Cl (saturated).

  • Reduction (Stepwise):

    • Add Zn dust in portions at Room Temperature .

    • Observation: If solution boils spontaneously, cool immediately to <40°C. High exotherms here produce anilines (dead end).

  • Cyclization (Heat): Once Zn addition is complete, heat to 75°C for 2 hours.

    • Why? The hydroxylamine intermediate formed at RT is stable but requires 75°C to attack the amide carbonyl and close the ring.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned bright orange/red, and yield is <20%. What happened?

Diagnosis: Azo-Dimer Formation. Cause: The reaction "stalled" at the nitroso intermediate stage. This usually happens if the temperature was too low (<40°C) for too long, or if the reducing agent (e.g., Zn or KOH/MeOH) was insufficient. Fix:

  • Increase Temperature: Ensure the reaction reaches at least 60°C quickly after the initial mixing phase.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular dimerization (Azo) over intramolecular cyclization (Indazolone).

Q2: I see a new spot on TLC that is very polar, but it’s not the product. NMR shows an amine (-NH2).

Diagnosis: Over-Reduction to Aniline. Cause: Thermal runaway. You likely heated >90°C or used a catalyst (like Pd/C) that is too active for this specific transformation. Fix:

  • Cap the Temperature: strictly limit heating to 80°C.

  • Switch Reagents: If using catalytic hydrogenation (H₂/Pd), switch to Fe/AcOH or Zn/NH₄Cl, which are more selective for the N-O cleavage required for cyclization without reducing the N-N bond.

Q3: Can I synthesize 5-nitro-indazolone without reducing the 5-nitro group?

Answer: Yes, but it requires chemoselectivity . Strategy: The 2-nitro group (adjacent to the amide) is more sterically hindered but often more susceptible to "neighboring group participation."

  • Protocol: Use SnCl₂·2H₂O (stannous chloride) in EtOAc/EtOH at 70°C . SnCl₂ is milder than Zn and can be titrated to reduce only the most activated nitro group.

  • Reference: See Journal of Organic Chemistry findings on selective reduction of polynitroarenes [1].

Module 4: Diagnostic Workflow

Use this decision tree to diagnose your current experiment.

Troubleshooting Start Check TLC / LCMS Decision1 Is Starting Material (SM) Consumed? Start->Decision1 Action1 Increase Temp by 10°C OR Add 1.5 eq Catalyst Decision1->Action1 SM remains Decision2 Major Product Mass? Decision1->Decision2 SM consumed BranchNo No (SM Present) BranchYes Yes Result1 Mass = Product - 16 (Oxygen) Diagnosis: Indazole (Deoxygenated) Decision2->Result1 M-16 Result2 Mass = Product + 2 (Hydrogen) Diagnosis: Aniline (Ring Open) Decision2->Result2 M+2 Result3 Mass = (SM * 2) - O2 Diagnosis: Azo Dimer Decision2->Result3 2M-32 Fix1 Lower Temp Reduce Reaction Time Result1->Fix1 Fix2 Switch to Milder Reductant (e.g., SnCl2 instead of Pd/C) Result2->Fix2 Fix3 Heat FASTER to 60°C Dilute Reaction Result3->Fix3

Figure 2: Diagnostic logic for identifying thermal failure modes based on Mass Spectrometry shifts.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Source: National Institutes of Health (PMC) Context: Discusses the synthesis of nitro-substituted indazoles and the requirement of 90°C for hydrazone cyclization.

  • Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization. Source: National Institutes of Health (PMC) Context: Provides the "Cool" alternative (Room Temp) using photochemical activation to avoid thermal degradation.

  • Optimization of reaction conditions for the synthesis of indazolones. Source: ResearchGate Context: Details the effect of temperature (up to 110°C) on yield and the formation of side products in hydrazine-based cyclizations.

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Source: National Institutes of Health (PMC) Context: Explains the "Davis-Beirut" mechanism and the competition between cyclization and N-oxide deoxygenation at various temperatures.

resolving regioisomer formation in 6-Nitro-3H-indazol-3-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: resolving regioisomer formation in 6-Nitro-3H-indazol-3-one reactions Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals.[1]

Status: Online Operator: Senior Application Scientist Subject: Resolving Regioisomer Formation (N1 vs. N2 vs. O3)

Introduction: The Indazolone Challenge

Welcome to the technical support hub for this compound. If you are here, you are likely observing a complex mixture of products after attempting to alkylate or functionalize this scaffold.

Unlike simple indazoles, This compound (also referred to as 6-nitro-1,2-dihydro-3H-indazol-3-one or 6-nitro-1H-indazol-3-ol) presents a tri-dentate nucleophilic challenge . The presence of the carbonyl/hydroxyl group at C3, combined with the strong electron-withdrawing 6-nitro group, creates three competing reactive sites:

  • N1-Alkylation: Yields the thermodynamically stable indazolone.

  • O3-Alkylation: Yields the 3-alkoxyindazole (enol ether).

  • N2-Alkylation: Yields the kinetically accessible but often unstable quinonoid-like species.

This guide provides the protocols, diagnostic tools, and mechanistic insights required to selectively target your desired isomer.

Module 1: Diagnostic Toolkit (Identification)

Ticket #101: "I have isolated two spots by TLC. How do I definitively identify which is the N-alkyl and which is the O-alkyl product without growing crystals?"

Solution: You can distinguish these isomers reliably using a combination of IR Spectroscopy and 13C NMR . The 6-nitro group does not significantly alter the diagnostic rules but does shift proton resonances downfield.

Quick Comparison Table
FeatureN1-Alkyl (Indazolone) O-Alkyl (3-Alkoxyindazole) N2-Alkyl (Indazolone)
Structure Type Amide/Lactam-likeImidate/Enol EtherQuinonoid-like
IR (C=O) Strong band (1660–1700 cm⁻¹)Absent Strong band (often >1700 cm⁻¹)
13C NMR (C3) ~160–165 ppm (Carbonyl)~150–155 ppm (C-O)~160–165 ppm
1H NMR (N-CH₂) ~5.0–5.5 ppmN/A (O-CH₂ is ~4.0–4.5 ppm)~5.5–6.0 ppm (Deshielded)
UV-Vis distinct λmax (usually red-shifted)Blue-shifted vs N-isomerOften distinct/broad
The "Gold Standard" NMR Test

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • N1-Alkyl: The

    
     protons will show a strong correlation to C7a  (the bridgehead carbon next to N1) and C3  (carbonyl).
    
  • O-Alkyl: The

    
     protons will correlate only to C3 . There is NO correlation to the bridgehead carbons C7a or C3a.
    
  • N2-Alkyl: The

    
     protons will correlate to C3  and C3a  (bridgehead), but not C7a.
    

Module 2: Reaction Pathways & Control

Ticket #102: "I need the N1-methylated product, but I keep getting the O-methylated ether. What conditions favor N1?"

Solution: To control regioselectivity, you must manipulate the Hard-Soft Acid-Base (HSAB) properties of your electrophile and the coordination state of the nucleophile.

Mechanistic Pathway Diagram

IndazolonePathways Substrate This compound (Tautomeric Mixture) Anion Delocalized Anion (N1-N2-O3) Substrate->Anion Base (Deprotonation) N1_Prod N1-Alkyl Product (Thermodynamic) Lactam Anion->N1_Prod Soft Electrophile (R-I) Polar Aprotic (DMF) High Temp O_Prod O-Alkyl Product (Kinetic/HSAB) Imidate Anion->O_Prod Hard Electrophile (R-OTf) Ag+ Salts (Ag2CO3) O-Selective N2_Prod N2-Alkyl Product (Kinetic) Quinonoid Anion->N2_Prod Steric Bulk at N1 Kinetic Trapping

Caption: Reaction pathways for 6-nitroindazolone alkylation. Green path indicates standard thermodynamic N1-alkylation; Red path indicates O-alkylation favored by hard electrophiles or silver salts.

Protocol A: Selective N1-Alkylation (Thermodynamic Control)

This protocol maximizes the formation of the lactam (N1) by using a soft electrophile and conditions that allow equilibration.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO. These polar aprotic solvents solvate the cation, leaving the "naked" anion free to react at the most nucleophilic nitrogen (N1).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv). Cesium often improves N1 selectivity due to the "Cesium Effect" (larger cation, looser ion pair).
  • Electrophile: Alkyl Iodides (R-I) or Bromides (R-Br). Avoid chlorides or sulfonates (hard electrophiles).

  • Temperature: 60°C – 90°C. Heat promotes thermodynamic equilibration.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in DMF (0.2 M).

    • Add

      
       (1.5 equiv) and stir for 15 min at RT.
      
    • Add Alkyl Iodide (1.1 equiv) dropwise.

    • Heat to 80°C for 4–12 hours.

    • Workup: Pour into water. The N1-alkyl product often precipitates. If not, extract with EtOAc.

Protocol B: Selective O-Alkylation (Kinetic/HSAB Control)

This protocol targets the oxygen atom (enol form) by exploiting the oxophilicity of silver or using "hard" alkylating agents.

  • Solvent: Toluene or Benzene (Non-polar solvents favor O-alkylation by keeping the anion associated with the counterion).

  • Base/Promoter:

    
     (Silver Carbonate). The 
    
    
    
    ion coordinates to the nitrogen lone pairs, blocking them and directing the electrophile to the oxygen (Seitz effect).
  • Electrophile: Alkyl Halides (R-I or R-Br).

  • Alternative: Use Mitsunobu conditions (

    
    , DIAD, R-OH) in THF. This frequently favors O-alkylation for lactam-like heterocycles.
    
  • Procedure (Silver Method):

    • Suspend this compound (1.0 equiv) and

      
       (1.1 equiv) in Toluene.
      
    • Add Alkyl Halide (1.2 equiv).

    • Reflux in the dark (wrap flask in foil) for 12–24 hours.

    • Workup: Filter through Celite to remove silver salts. Evaporate solvent.[2]

Module 3: Troubleshooting & FAQs

Ticket #103: "I followed the N1 protocol, but I still see ~15% O-alkylated product. Can I convert the O-isomer to the N-isomer?"

Solution: Yes. The Chapman Rearrangement or simple thermal rearrangement can sometimes convert O-alkyl imidates to N-alkyl amides (lactams), although this is difficult with the rigid indazole system.

  • Strategy: Heat the mixture neat (without solvent) or in high-boiling solvent (decalin) to >200°C. This drives the thermodynamic equilibrium toward the N1-lactam.

  • Better Approach: Use TMS-Cl protection .

    • Treat crude with TMS-Cl/HMDS to transiently protect O.

    • Alkylate N.[3][4]

    • Deprotect. (Note: This is complex for this specific substrate; sticking to Protocol A with Cesium is usually superior).

Ticket #104: "Does the 6-Nitro group affect the reaction rate?"

Solution: Yes, significantly.

  • Acidity: The

    
     of the NH is lower (~9-10) compared to unsubstituted indazolone (~12). Deprotonation is faster and requires milder bases.
    
  • Nucleophilicity: The anion is less nucleophilic due to resonance delocalization into the nitro group. Reactions will be slower than with unsubstituted indazolone. You may need higher temperatures or more reactive electrophiles (like Iodides vs Bromides).

Ticket #105: "How do I access the N2-isomer?"

Solution: Direct alkylation of 6-nitroindazolone rarely yields the N2-isomer as the major product because it disrupts the benzenoid aromaticity of the 6-membered ring (forming a quinonoid species).

  • Route: To access N2-substituted indazolones, you should not alkylate the parent ring. Instead, synthesize the ring with the substituent already in place.

  • Method: React 2-amino-4-nitro-N-alkylbenzamide with nitrous acid (diazotization) or use the Davis-Beirut reaction modification if applicable. Alternatively, use 2-nitrobenzylamines reacting with CO sources.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link

    • Citation Context: Establishes the thermodynamic preference for N1 alkyl
  • N- versus O-alkylation: Utilizing NMR methods. Journal of Medicinal Chemistry. (2013). Link

    • Citation Context: Defines the HMBC and IR diagnostic criteria for distinguishing lactam (N-alkyl)
  • Tautomerism and Structure of Functional Azoles. Molecules. (2019). Link

    • Citation Context: detailed analysis of 1H vs 2H tautomeric stability in nitro-substituted indazoles.
  • Indazolone Synthesis and Reactivity. Organic Chemistry Portal. Link

    • Citation Context: Provides general synthetic routes and reactivity p

Sources

overcoming steric hindrance in 6-Nitro-3H-indazol-3-one functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: 6-Nitro-3H-indazol-3-one Functionalization

Executive Summary: The "Steric" Illusion

Functionalizing This compound (also known as 6-nitroindazolinone) presents a dual challenge often misdiagnosed solely as steric hindrance. While the H7-peri interaction does create a steric barrier for N1-functionalization, the 6-nitro group exerts a profound electronic deactivation (reducing nucleophilicity) and solubility penalty (increasing lattice energy).

This guide provides field-proven protocols to overcome the specific steric clash at N1 (caused by H7) and the electronic drag imposed by the 6-nitro group, ensuring high regioselectivity and yield.

Part 1: Diagnostic & Tautomeric Control

Q1: I am observing low conversion even with strong bases. Is the 6-nitro group blocking the reaction sterically? Answer: Unlikely. The 6-nitro group is at the meta position relative to N1 (in the benzene ring sense) and does not sterically crowd N1. The issue is likely electronic deactivation and solubility .

  • Electronic Effect: The 6-nitro group is a strong electron-withdrawing group (EWG). It increases the acidity of the N-H proton (pKa ~9-10 in DMSO), making the anion easy to form but less nucleophilic (more stabilized).

  • Solubility: Nitro-indazolones have high crystal lattice energy. Standard solvents (THF, DCM) often fail to dissolve the anion, leading to heterogeneous "slurries" that react slowly.

  • Solution: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP) to break aggregates and increase the energy of the nucleophile.

Q2: I am getting a mixture of N1, N2, and O-alkylated products. How do I force N1 selectivity? Answer: Selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and steric control.

  • N1 (Thermodynamic/Kinetic Hybrid): Preferred with soft electrophiles (alkyl halides) and thermodynamic control. However, the H7 proton (peri to N1) creates steric strain for bulky groups (e.g., isopropyl, tert-butyl).

  • O-Alkylation: Favored by "hard" conditions (Ag salts, oxygen-philic electrophiles like acyl chlorides) or when N1 is sterically blocked.

  • N2-Alkylation: Often favored when C7 is substituted (e.g., 7-nitro), but for 6-nitro, N2 is usually the minor isomer unless specific directing groups are used.

Part 2: Visualization of Steric & Electronic Vectors

The following diagram illustrates the competing forces on the 6-nitroindazolone core. Note that the "Steric Wall" is at H7, not the Nitro group.

Indazolone_Analysis Core This compound (Substrate) N1 N1 Position (Primary Nucleophile) Core->N1 N2 N2 Position (Secondary Nucleophile) Core->N2 O3 O3 (Enol Oxygen) (Hard Nucleophile) Core->O3 H7 H7 Proton (The Real Steric Barrier) N1->H7 Peri-Interaction (Clash with bulky R) Nitro 6-Nitro Group (Electronic Deactivator) N1->Nitro Inductive Withdrawal (Low Nucleophilicity) Action_N1 Strategy: High Temp + Polar Solvent (DMSO) N1->Action_N1 Action_O Strategy: Ag2CO3 or Hard Electrophile O3->Action_O

Caption: Mechanistic map showing that N1-functionalization is hindered sterically by H7 and electronically by the 6-Nitro group.

Part 3: Troubleshooting Protocols

Scenario A: N1-Alkylation with Bulky Groups (Overcoming H7 Sterics)

Issue: Attempting to add a secondary alkyl group (e.g., isopropyl) or a bulky benzyl group to N1 results in low yield or N2/O impurities.

Protocol 1: High-Temperature Dissolution Method This protocol uses heat to overcome the activation energy barrier caused by the H7 steric clash and DMSO to maximize nucleophilicity.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMSO (10 mL/g). Note: Do not use THF; solubility is insufficient.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at 60°C for 30 mins.

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility and reactivity of the anion compared to K₂CO₃.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Why 90°C? The N1-position is sterically hindered by H7. Higher thermal energy is required to force the bulky electrophile into the N1 pocket.

  • Workup: Pour into ice water. The product usually precipitates due to the nitro group's lipophilicity.

Data Summary: Base/Solvent Effect on N1 Yield

Base Solvent Temp N1 Yield N2 Yield Notes
K₂CO₃ Acetone Reflux <10% <5% Substrate insoluble.
NaH THF 60°C 45% 15% Moderate solubility; NaH can be too aggressive (O-alkylation).

| Cs₂CO₃ | DMSO | 90°C | 88% | 5% | Optimal System. High solubility + Cesium effect. |

Scenario B: Functionalization with Sterically Demanding Alcohols

Issue: Alkyl halides are not available or are too unreactive.

Protocol 2: The Mitsunobu Inversion The Mitsunobu reaction is excellent for overcoming steric issues because it activates the alcohol (electrophile) and allows the N-nucleophile to attack via an Sɴ2 mechanism, which is often cleaner than halide displacement for hindered systems.

  • Reagents: Suspend 6-nitroindazolone (1.0 eq), PPh₃ (1.5 eq), and the Alcohol (1.5 eq) in anhydrous THF (or THF/DMF 4:1 if solubility is poor).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise.

  • Reaction: Allow to warm to Room Temp and stir for 12–24h.

    • Steric Note: If the alcohol is secondary (bulky), sonication can help initiate the reaction.

  • Purification: The primary challenge is separating PPh₃O. Use a polarity switch (precipitation from MeOH) if possible.

Scenario C: Arylation (The "Impossible" Steric/Electronic Case)

Issue: Trying to attach an aryl group to N1. SNAr fails because the nucleophile (nitro-deactivated indazolone) is too weak, and the electrophile is hindered.

Protocol 3: Chan-Lam Oxidative Coupling This copper-catalyzed method works at room temperature and tolerates the electronic deactivation of the nitro group better than Pd-catalyzed methods.

  • Catalyst: Cu(OAc)₂ (1.0 eq) or CuI (0.1 eq) with a ligand (e.g., phenanthroline).

  • Reagents: 6-nitroindazolone (1.0 eq), Arylboronic acid (2.0 eq), Pyridine (3.0 eq).

  • Conditions: DCM or DMF, Open air (O₂ balloon preferred), RT to 40°C.

  • Mechanism: The oxidative addition of Cu(II) overcomes the low nucleophilicity of the nitro-indazolone.

Part 4: Decision Tree for Optimization

Optimization_Tree Start Start: Functionalization Fails Solubility Is the reaction mixture a clear solution? Start->Solubility SwitchSolvent Switch to DMSO or NMP (Critical for Nitro-Indazolones) Solubility->SwitchSolvent No (Slurry) Selectivity Is the issue Regioselectivity (N1 vs O)? Solubility->Selectivity Yes SwitchSolvent->Selectivity Steric Is the Electrophile Bulky (Secondary Alkyl/Aryl)? Selectivity->Steric N1 Desired N1_Protocol Use Protocol 1: Cs2CO3 / DMSO / 90°C Steric->N1_Protocol Primary Alkyl Mitsunobu Use Protocol 2: Mitsunobu (DIAD/PPh3) Steric->Mitsunobu Secondary Alkyl ChanLam Use Protocol 3: Chan-Lam Coupling Steric->ChanLam Aryl Group

Caption: Step-by-step logic for selecting the correct functionalization strategy.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1951. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1940–1954. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Molecules2021 , 26, 1–25. [Link]

Validation & Comparative

Interpreting FTIR Spectral Peaks of 6-Nitro-3H-indazol-3-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

6-Nitro-3H-indazol-3-one (also known as 6-nitroindazolinone) is a critical heterocyclic scaffold in medicinal chemistry, often serving as an intermediate for bioactive indazoles.[1] Its structural integrity is defined by a delicate tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.

For the analytical scientist, FTIR is not merely a confirmation of identity but a probe into this tautomeric state. This guide provides a comparative analysis of the this compound spectrum against its primary precursor, 2-fluoro-4-nitrobenzoic acid , and establishes a self-validating protocol for spectral interpretation.

Mechanistic Insight: Tautomerism & Spectral Consequences

Unlike simple ketones, indazolones exhibit dynamic isomerism. In the solid state (KBr pellet), this compound predominantly adopts the keto (3H) tautomer, stabilized by intermolecular hydrogen bonding. However, solution-phase or ATR analysis may show spectral broadening due to rapid proton transfer.

Tautomeric Equilibrium Visualization

The following diagram illustrates the structural shift and the corresponding spectral markers you must monitor.

Tautomerism Keto Keto Form (3H) (Solid State Major) Enol Enol Form (1H) (Minor/Solution) Keto->Enol Proton Transfer Marker_Keto Key Bands: ν(C=O): ~1680-1710 cm⁻¹ ν(N-H): ~3100-3200 cm⁻¹ Keto->Marker_Keto Marker_Enol Key Bands: ν(O-H): ~3400 cm⁻¹ (Broad) ν(C=N): ~1620 cm⁻¹ Enol->Marker_Enol

Caption: Figure 1. Tautomeric equilibrium of indazolone. The nitro group at position 6 (electron-withdrawing) stabilizes the aromatic system but the keto form remains the dominant solid-state species.

Comparative Analysis: Precursor vs. Product

The most robust method to validate the synthesis of this compound is by tracking the disappearance of precursor bands. The synthesis typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with hydrazine.

Synthesis Monitoring Workflow

Synthesis Precursor Precursor: 2-Fluoro-4-nitrobenzoic acid Intermediate Intermediate: Hydrazide Formation Precursor->Intermediate Nucleophilic Substitution Check1 Loss of Acid ν(C=O) (~1700 cm⁻¹, Broad) Precursor->Check1 Check2 Loss of C-F Stretch (~1200-1100 cm⁻¹) Precursor->Check2 Reagent + Hydrazine Hydrate Reagent->Intermediate Product Product: This compound Intermediate->Product Cyclization (-HF) Check3 Gain of Lactam ν(C=O) (Sharper, ~1690 cm⁻¹) Product->Check3 Check4 Gain of N-N / N-H (Hydrazine Linkage) Product->Check4

Caption: Figure 2. Spectroscopic tracking of the synthesis pathway. Note the critical loss of the broad carboxylic acid dimer peak.

Table 1: Spectral Comparison (Precursor vs. Product)
Functional GroupPrecursor (2-Fluoro-4-nitrobenzoic acid)Product (this compound)Interpretation
O-H / N-H Region 2500–3300 cm⁻¹ (Broad) Characteristic carboxylic acid O-H dimer stretch.3100–3250 cm⁻¹ (Medium/Sharp) Lactam N-H stretch. The broad acid "hump" disappears.Critical Check: Disappearance of the broad acid OH indicates successful derivatization.
Carbonyl (C=O) ~1690–1720 cm⁻¹ Carboxylic acid C=O. Often split or broadened by H-bonding.~1680–1710 cm⁻¹ Lactam (Amide) C=O. Typically sharper than the acid precursor.The shift is subtle but the shape changes significantly from broad (acid) to sharp (lactam).
Nitro (NO₂) ~1540 cm⁻¹ (Asym) ~1350 cm⁻¹ (Sym) ~1530–1550 cm⁻¹ (Asym) ~1340–1350 cm⁻¹ (Sym) The NO₂ group remains intact. Small shifts occur due to the change in ring electronics (cyclization).
Fingerprint (C-F) ~1200–1250 cm⁻¹ C-F stretch (strong).Absent Loss of the C-F bond confirms cyclization (nucleophilic aromatic substitution).

Detailed Peak Assignment: this compound

The following assignments are based on characteristic group frequencies for nitro-substituted indazolones in the solid state (KBr).

Table 2: Comprehensive Peak Assignment
Wavenumber (cm⁻¹)Vibration ModeAssignment & Notes
3150 – 3250 ν(N-H)Lactam N-H Stretch. Indicates the keto-tautomer. Lower frequency than free N-H due to H-bonding in the crystal lattice.
3050 – 3100 ν(C-H) ArAromatic C-H Stretch. Weak, sharp bands typical of heteroaromatic rings.
1680 – 1710 ν(C=O)Lactam Carbonyl. The diagnostic peak. The nitro group (electron-withdrawing) may shift this slightly higher than unsubstituted indazolone (~1660 cm⁻¹).
1610 – 1630 ν(C=N) / ν(C=C)Ring Breathing. Characteristic of the indazole core. Can also indicate trace enol form if very strong.
1530 – 1550 ν_as(NO₂)Asymmetric Nitro Stretch. Very strong intensity. Key identifier of the 6-nitro substitution.
1340 – 1350 ν_s(NO₂)Symmetric Nitro Stretch. Strong intensity. Paired with the 1530 band.
1450 – 1480 δ(CH₂) / RingRing Deformation. Mixed modes associated with the benzene ring fused to the pyrazole.
850 – 900 γ(C-H)C-N Stretch / Ring. Often associated with the N-N bond in the pyrazole ring.
730 – 750 δ(C-H) oopOut-of-plane Bending. Diagnostic for substitution patterns (1,2,4-substitution pattern of the benzene ring).

Experimental Protocol: Ensuring Spectral Fidelity

To obtain a spectrum capable of resolving the subtle shifts between acid and lactam carbonyls, the KBr Pellet Method is superior to ATR for this specific compound due to the hardness of the crystalline lattice and the importance of H-bonding resolution.

Step-by-Step KBr Protocol
  • Desiccation: Dry the this compound sample at 60°C under vacuum for 2 hours. Reason: Removes hygroscopic water that obscures the N-H/O-H region.

  • Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Warning: Inadequate grinding causes the "Christiansen Effect" (distorted baseline).

  • Compression: Press at 8-10 tons for 2 minutes under vacuum.

  • Validation: The resulting pellet must be transparent. If opaque/white, regrind and repress.

Self-Validating Check
  • Pass: Distinct separation between ν(N-H) (sharp/medium) and ν(C-H) (weak).

  • Fail: Broad "mound" >3300 cm⁻¹ indicates wet KBr or hydrolyzed sample.

References

  • NIST Chemistry WebBook. 1H-Indazole, 6-nitro- IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[3] The Journal of Organic Chemistry, 71(21), 8166-8172.[3] (Validates synthesis pathway).

  • Gou, Y., et al. (2017). "Keto-enol tautomerism in drug development." Frontiers in Chemistry. (Provides theoretical basis for keto-enol IR shifts).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-Nitro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3H-indazol-3-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-known pharmacophore, and the introduction of a nitro group can significantly influence the molecule's biological activity and metabolic fate. Accurate structural characterization is paramount for advancing research and development involving this and related molecules. Mass spectrometry (MS) is a cornerstone analytical technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of this compound. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from studies on related nitroaromatic and indazole compounds to propose the most probable fragmentation pathways under common ionization techniques. We will compare "soft" ionization methods like Electrospray Ionization (ESI) with "hard" ionization techniques such as Electron Ionization (EI), providing researchers with a predictive framework for identifying this compound and distinguishing it from potential isomers and impurities.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 177.12 g/mol ) in a mass spectrometer is dictated by the stability of the resulting ions and neutral losses. The molecule possesses two key structural features that will govern its fragmentation: the nitroaromatic system and the indazolone core.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1] Subsequent collision-induced dissociation (CID) of the precursor ion in a tandem mass spectrometer reveals structural information.[2][3][4]

Negative Ion Mode ESI-MS/MS

Due to the acidic proton on the indazolone ring and the electron-withdrawing nitro group, this compound is expected to ionize efficiently in negative ion mode to form the [M-H]⁻ ion at m/z 176. The fragmentation of this precursor will likely be dominated by the chemistry of the nitro group.

Characteristic fragmentation pathways for nitroaromatic compounds in negative ion mode ESI-CID include the loss of NO, NO₂, and other small neutral molecules.[5][6]

Proposed Fragmentation Pathway of [M-H]⁻ (m/z 176)

G parent [M-H]⁻ m/z 176 frag1 [M-H-NO]⁻ m/z 146 parent->frag1 - NO (30 u) frag2 [M-H-NO₂]⁻ m/z 130 parent->frag2 - NO₂ (46 u) frag3 [M-H-CO]⁻ m/z 148 parent->frag3 - CO (28 u) frag4 [M-H-NO-CO]⁻ m/z 118 frag1->frag4 - CO (28 u)

Caption: Proposed ESI-MS/MS fragmentation of this compound in negative ion mode.

  • Loss of NO (Nitric Oxide): A common fragmentation for nitroaromatics, leading to a fragment ion at m/z 146.

  • Loss of NO₂ (Nitrogen Dioxide): Another characteristic fragmentation, resulting in an ion at m/z 130.[7]

  • Loss of CO (Carbon Monoxide): The indazolone ring can lose a molecule of carbon monoxide, yielding a fragment at m/z 148. This can be followed by the loss of NO to give a fragment at m/z 118.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will likely form a protonated species, [M+H]⁺, at m/z 178. The fragmentation of this ion will involve similar neutral losses but may also include cleavages of the indazole ring.

Proposed Fragmentation Pathway of [M+H]⁺ (m/z 178)

G parent [M+H]⁺ m/z 178 frag1 [M+H-H₂O]⁺ m/z 160 parent->frag1 - H₂O (18 u) frag2 [M+H-NO]⁺ m/z 148 parent->frag2 - NO (30 u) frag3 [M+H-HNO₂]⁺ m/z 131 parent->frag3 - HNO₂ (47 u) frag4 [M+H-CO]⁺ m/z 150 parent->frag4 - CO (28 u) frag5 [M+H-CO-HCN]⁺ m/z 122 frag4->frag5 - HCN (27 u)

Caption: Proposed ESI-MS/MS fragmentation of this compound in positive ion mode.

  • Loss of H₂O (Water): Protonation may occur on the carbonyl oxygen, facilitating the loss of a water molecule.

  • Loss of HNO₂ (Nitrous Acid): This is a common neutral loss from protonated nitroaromatic compounds.[7]

  • Loss of CO (Carbon Monoxide): Cleavage of the indazolone ring can lead to the loss of CO.

  • Further Fragmentation: The resulting ions can undergo further fragmentation, such as the loss of HCN from the pyrazole portion of the indazole ring.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[8][9] The resulting mass spectrum will show a molecular ion peak (M⁺˙) at m/z 177, if it is stable enough to be observed, along with numerous fragment ions.[10]

The fragmentation patterns in EI will be more complex than in ESI-MS/MS, but will likely involve the same initial losses.

Key Fragmentation Pathways in EI-MS:

  • Molecular Ion (M⁺˙): m/z 177. Its intensity will depend on its stability.

  • Loss of NO₂: A prominent peak is expected at m/z 131 ([M-NO₂]⁺˙). This is a very common fragmentation pathway for aromatic nitro compounds.[11][12]

  • Loss of NO: A fragment at m/z 147 ([M-NO]⁺˙) is also anticipated.

  • Loss of CO: The molecular ion can lose CO to form a radical cation at m/z 149.

  • Sequential Losses: Expect to see ions resulting from sequential losses, such as [M-CO-NO]⁺˙ (m/z 119) and [M-NO₂-HCN]⁺˙ (m/z 104).

  • Indazole Ring Cleavage: The indazole ring itself can undergo characteristic cleavages. Studies on indazole-containing compounds have shown the formation of ions corresponding to the indazole core after the loss of substituents.[13]

Comparison of Ionization Techniques
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle High voltage applied to a liquid to create an aerosol of charged droplets.[1]High-energy electrons bombard the sample in the gas phase.[9]
Ion Formed [M+H]⁺ or [M-H]⁻ (pseudo-molecular ions).M⁺˙ (molecular ion radical cation).
Fragmentation Minimal in-source; controlled fragmentation via CID (MS/MS).[2]Extensive and often complex fragmentation in the source.[8][10]
Molecular Ion Pseudo-molecular ion is almost always the base peak in MS1.Molecular ion peak may be weak or absent for unstable compounds.[12]
Structural Info From MS/MS spectra; helps to map connectivity.From the pattern of fragment ions; provides a "fingerprint".
Typical Application LC-MS analysis of polar, thermally labile, and large molecules.[1]GC-MS analysis of volatile, thermally stable, and smaller molecules.

Alternative Analytical Techniques: A Comparative Overview

While MS provides invaluable information on molecular weight and fragmentation, a comprehensive structural confirmation relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantages for this compound
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS); structural information from fragmentation.High sensitivity; can be coupled to chromatography (LC/GC-MS) for mixture analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Unambiguous determination of isomerism (e.g., position of the nitro group).
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, NO₂).Quick confirmation of key functional groups in the synthesized molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Essential for monitoring reaction progress and ensuring the purity of the final compound.[14]

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Caption: General workflow for LC-MS/MS analysis.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode).

  • Gradient: A typical gradient would be 5% B to 95% B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS System: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Mode: ESI Positive and Negative.

  • Scan Mode: Full scan (MS1) to find the precursor ion, followed by product ion scan (MS/MS) of the precursor m/z 178 (positive) or 176 (negative).

  • Collision Gas: Argon.

  • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich in structural information. In ESI-MS/MS, characteristic neutral losses of NO, NO₂, and HNO₂ from the nitro group, combined with the loss of CO from the indazolone ring, will provide a reliable fingerprint for identification. EI-MS will produce a more complex spectrum but will be dominated by similar fragmentation channels. By comparing the fragmentation patterns obtained from different ionization techniques and complementing the data with other analytical methods like NMR and IR, researchers can achieve unambiguous structural characterization of this and related nitroindazole compounds. This guide provides a foundational framework for interpreting the mass spectra of this important class of molecules, aiding in their synthesis, purification, and biological evaluation.

References

  • Einhorn, J., et al. (1999). Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer. Journal of Mass Spectrometry, 34(1), 23-34.
  • Bowie, J. H., et al. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(22), 5280-5286.
  • Yinon, J., & Zitrin, S. (1993). Modern Methods and Applications in Analysis of Explosives. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Ionization. [Link]

  • Schrader, W., & Dott, W. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 37(6), 636-644.
  • Slideshare. (2015). MASS-Fragmentation patterns, introduction, principles and applications. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Rapid Communications in Mass Spectrometry, 38(5), e9697.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Feketeova, L., et al. (2013). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 3(44), 21875-21886.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • LCGC International. (2022). Electron Ionization for GC–MS. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • LCGC International. (2020). The Secrets of Electrospray Ionization: Why Less is More. [Link]

  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Trade Science Inc. (2010). Mass spectral studies of nitroindole compounds. [Link]

  • PubMed. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Taylor & Francis Online. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • ResearchGate. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

Sources

Comparative Reactivity Guide: 6-Nitro vs. 5-Nitro-3H-indazol-3-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of 6-nitro-3H-indazol-3-one and 5-nitro-3H-indazol-3-one , designed for application scientists and medicinal chemists.

Executive Summary

The regiochemistry of the nitro substituent on the indazolone core (positions 5 vs.[1] 6) dictates profound differences in electronic density, acidity, and alkylation selectivity.

  • 5-Nitro Isomer: Characterized by strong resonance conjugation with the N1 nitrogen. This results in significantly higher N1-H acidity, a "softer" N1-anion, and a high propensity for biological redox cycling (ROS generation).

  • 6-Nitro Isomer: Characterized by inductive electron withdrawal with minimal resonance interaction at N1.[1] This isomer exhibits higher N1-alkylation selectivity due to the lack of competing resonance stabilization at the N2 position and distinct binding profiles (e.g., NOS inhibition).

Electronic Structure & Tautomerism

Understanding the "push-pull" dynamics of the nitro group relative to the hydrazide (–NH–NH–CO–) core is prerequisite for predicting reactivity.

Resonance Analysis
  • 5-Nitro (Para to N1): The nitro group is para to the N1 atom. Upon deprotonation, the negative charge on N1 can be delocalized directly onto the nitro oxygens.[1] This creates a highly stabilized, delocalized anion.[1][2]

  • 6-Nitro (Meta to N1): The nitro group is meta to N1. It exerts an electron-withdrawing effect primarily through induction (

    
    -bonds). It cannot delocalize the N1 anionic charge via resonance.[1]
    

ElectronicEffects cluster_5nitro 5-Nitro Isomer (Resonance) cluster_6nitro 6-Nitro Isomer (Induction) N5 Nitro Group (C5) N1_5 N1 Nitrogen N1_5->N5 Charge Delocalization Effect5 Direct Resonance (-R) High Anion Stability N1_5->Effect5 N6 Nitro Group (C6) N1_6 N1 Nitrogen N6->N1_6 Inductive Pull Effect6 Inductive Effect (-I) Localized N1 Charge N1_6->Effect6

Figure 1: Mechanistic difference in anion stabilization between 5-nitro and 6-nitro isomers.

Tautomeric Equilibrium

Indazolones exist in a tri-partite equilibrium. The 1H-indazol-3-one (Benzenoid) form is thermodynamically dominant for both, but the 5-nitro group stabilizes the 3-hydroxy (Lactim) tautomer slightly more than the 6-nitro due to para-conjugation with the C3-O bond system.

TautomerStructureStability (General)5-NO2 Effect6-NO2 Effect
1H-Oxo NH at 1, C=O at 3Dominant (>90%) Stabilized by N1-H acidityBaseline stability
2H-Oxo NH at 2, C=O at 3Minor (Quinonoid)Destabilized (breaks aromaticity)Destabilized
3-Hydroxy N at 1, C-OH at 3Trace (Lactim)Accessible via resonanceLess accessible

Reactivity Profile Comparison

Acidity (pKa)

The 5-nitro isomer is significantly more acidic than the 6-nitro isomer.

  • 5-Nitro pKa: ~10.5 – 11.0 (Estimated in DMSO/H2O).

  • 6-Nitro pKa: ~11.5 – 12.0.[1]

  • Implication: The 5-nitro isomer deprotonates more readily, allowing alkylation under milder basic conditions (e.g., K2CO3 vs. NaH).

Alkylation Selectivity (N1 vs. N2 vs. O)

Direct alkylation of indazolones is a competition between thermodynamic control (N1) and kinetic control (N2/O).

Feature5-Nitro-3H-indazol-3-oneThis compound
Major Product N1-Alkyl (Thermodynamic)N1-Alkyl (Highly Selective)
Minor Product N2-Alkyl / O-Alkyl (Significant)N2-Alkyl (Trace)
Mechanism N1 anion is "soft" due to delocalization. Can attack soft electrophiles.[1] High acidity allows easy anion formation.[1]N1 anion is "harder" (localized).[1] Strong preference for N1 to restore benzenoid aromaticity without competing resonance.[1]
Reaction Condition Requires careful control (Solvent/Base) to avoid N2/O mixtures.[1]Robust N1 selectivity across most conditions.[1]
Reduction & Biological Activity
  • 5-Nitro: High redox potential.[1] Readily reduced by nitroreductases (NTR) to generate reactive oxygen species (ROS).[1] This is the mechanism of action against Trypanosoma cruzi (Chagas disease).[1]

  • 6-Nitro: Lower redox potential.[1] Acts primarily as a steric/electronic pharmacophore in enzyme inhibition (e.g., nNOS inhibitors) rather than a redox warhead.

Experimental Protocols

Protocol A: Synthesis of 6-Nitro-1,2-dihydro-3H-indazol-3-one

Rationale: Unlike the 5-nitro isomer (often made from o-nitrobenzyl alcohols), the 6-nitro isomer is efficiently synthesized via the hydrazine cyclization of 2-amino-4-nitrobenzoic acid derivatives.

Reagents:

  • 2-Amino-4-nitrobenzoic acid methyl ester (1.0 equiv)

  • Hydrazine hydrate (5.0 equiv)

  • Ethanol (Solvent)

  • Acetic acid (Catalyst)[3][4]

Procedure:

  • Dissolution: Dissolve 2-amino-4-nitrobenzoic acid methyl ester in Ethanol (10 mL/g).

  • Cyclization: Add Hydrazine hydrate (5 equiv) dropwise. Add catalytic Acetic acid (0.1 equiv).[1]

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.[1]

  • Isolation: Cool to 0°C. The product precipitates as a yellow/orange solid.[1]

  • Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1]

  • Yield: Typically 85–90%.[1]

Protocol B: Regioselective N1-Alkylation (General)

Rationale: Using a weak base in a polar aprotic solvent favors the thermodynamic N1 product.[1]

Reagents:

  • Nitro-indazolone isomer (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (Anhydrous)

Procedure:

  • Suspend the indazolone and

    
     in DMF.[1] Stir at RT for 30 min to ensure deprotonation.
    
  • Add Alkyl Halide dropwise.[1]

  • 5-Nitro Specifics: Stir at RT for 12h. (Heating may promote N2/O impurities).[1]

  • 6-Nitro Specifics: Heat to 60°C for 4h. (Lower acidity requires thermal activation).[1]

  • Workup: Pour into ice water. Filter precipitate.[1]

Visualized Reaction Pathways

ReactionPathways cluster_Synthesis Synthesis Divergence cluster_Reactivity Alkylation Outcome Start Precursor: 2-Amino-Nitro-Benzoate Route5 2-Amino-5-Nitrobenzoate (Nitro para to Amino) Start->Route5 If 5-Nitro desired Route6 2-Amino-4-Nitrobenzoate (Nitro meta to Amino) Start->Route6 If 6-Nitro desired Hydrazine Reagent: N2H4·H2O Prod5 5-Nitro-3H-indazol-3-one Route5->Prod5 Cyclization Prod6 This compound Route6->Prod6 Cyclization Alk5 Mixture: N1 (Major) + N2/O (Minor) Prod5->Alk5 R-X, Base (High Resonance) Alk6 Selective: N1 (Exclusive) Prod6->Alk6 R-X, Base (Inductive Only)

Figure 2: Synthetic precursors and alkylation outcomes for 5-nitro vs. 6-nitro isomers.

References

  • Synthesis and Biological Evaluation of 5-Nitroindazolinones: Title: In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Source: MDPI (Molecules), 2024. URL:[Link]

  • Regioselectivity in Indazole Alkylation: Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry, 2024.[1] URL:[Link]

  • Photochemical Synthesis of Indazolones: Title: Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature.[5][6] Source: Journal of Organic Chemistry (NIH/PubMed), 2018. URL:[Link]

  • Acidity and Tautomerism of Indazoles: Title: On the basicity of conjugated nitrogen heterocycles in different media.[1] Source: European Journal of Organic Chemistry (University of Tartu), 2021. URL:[Link]

Sources

Publish Comparison Guide: X-ray Diffraction Analysis of 6-Nitro-3H-indazol-3-one Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In the development of bioactive heterocycles, 6-Nitro-3H-indazol-3-one represents a critical scaffold for kinase inhibitors and anti-inflammatory agents. However, its characterization presents a unique structural ambiguity: prototropic tautomerism .

Like many indazolones, this compound exists in a dynamic equilibrium between the keto-form (1,2-dihydro-3H-indazol-3-one) and the enol-form (1H-indazol-3-ol) . While solution-state NMR often shows an averaged signal or solvent-dependent species, the solid-state efficacy of a drug depends entirely on which polymorph or tautomer crystallizes.

This guide provides a rigorous technical comparison of analytical methods, establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive gold standard for resolving this structural identity, superior to NMR and FTIR alternatives.

Comparative Analysis: Selecting the Right Tool

For a researcher isolating this compound, choosing the correct analytical method is not just about data collection—it is about structural certainty .

Method Performance Matrix
FeatureSC-XRD (Gold Standard) Solid-State NMR (ssNMR) Solution NMR FTIR (ATR)
Tautomer ID Definitive (via Bond Lengths)High (via

C/

N shifts)
Poor (Fast exchange averaging)Moderate (C=O vs OH stretch)
Sample Req. Single Crystal (>0.1 mm)Powder (>100 mg)Dissolved (<10 mg)Powder (<1 mg)
3D Packing Full Visualization NoneNoneNone
H-Bonding Direct Mapping InferentialInferentialInferential
Throughput Low (24-48 hrs)MediumHighHigh
Why Alternatives Fail
  • Solution NMR (

    
    H, 
    
    
    
    C):
    In polar aprotic solvents (DMSO-
    
    
    ), the rapid proton exchange between N1 and O often blurs the distinction between the NH-CO (lactam) and N=C-OH (lactim) forms. You observe a time-averaged structure that may not exist in the solid state.
  • FTIR: While a carbonyl stretch at ~1680 cm

    
     suggests the keto form, strong intermolecular hydrogen bonding in the solid state can shift this peak significantly, leading to false negatives.
    
The XRD Advantage

SC-XRD measures electron density directly. It distinguishes the tautomers based on bond lengths :

  • Keto form (Indazolone): C3=O bond length

    
    1.22–1.24 Å  (Double bond character).
    
  • Enol form (Indazolol): C3–O bond length

    
    1.32–1.34 Å  (Single bond character).
    

Experimental Protocol: From Powder to Structure

The following protocol is optimized for nitro-substituted indazolones, which often suffer from poor solubility in non-polar solvents.

Phase 1: Crystal Growth (The Critical Step)
  • Method: Slow Evaporation / Solvent Diffusion.

  • Challenge: The 6-nitro group increases polarity, making the compound insoluble in ether/hexane but soluble in DMSO/DMF.

  • Protocol:

    • Dissolve 20 mg of this compound in 2 mL of warm DMSO . Ensure complete dissolution.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a narrow glass vial (inner vial).
      
    • Place the inner vial uncapped inside a larger jar containing 10 mL of Ethanol or Methanol (anti-solvent).

    • Seal the outer jar tightly.

    • Incubation: Store in a vibration-free, dark environment at 20°C for 5–7 days.

    • Harvest: Look for orange/yellow prisms or blocks. Avoid needles (often indicate rapid, poor growth).

Phase 2: Diffraction Setup
  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K (Liquid Nitrogen stream). Crucial: Cooling reduces thermal vibration, allowing precise location of the tautomeric Hydrogen atom.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the nitro group, though Cu is acceptable for very small crystals.

Data Interpretation & Decision Logic

Once the structure is solved (typically in Monoclinic space groups like


 or 

), use the following metrics to validate your compound.
Critical Structural Metrics (Reference Values)
ParameterKeto-Form (Target) Enol-Form (Alternative) Observation in 6-Nitro Analog
C3–O1 Bond 1.232(2) Å1.335(2) ÅPrimary Indicator
N1–C7a Bond 1.360(2) Å1.346(2) ÅShorter in enol due to aromaticity
N1–N2 Bond 1.390(2) Å1.385(2) Å-
H-Bond Pattern N–H

O=C (Dimers)
O–H

N (Chains/Dimers)
Determines lattice energy

Note: Data derived from comparative analysis of 7-nitroindazolin-3-one and parent indazolone structures [1][3].[1]

Visualizing the Pathway

The following diagram illustrates the decision logic for assigning the tautomer based on XRD data.

TautomerLogic Start Crystal Data Collected (Refinement R < 5%) CheckC3O Analyze C3-O Bond Length Start->CheckC3O BranchKeto Length ≈ 1.23 Å (Double Bond) CheckC3O->BranchKeto Short BranchEnol Length ≈ 1.33 Å (Single Bond) CheckC3O->BranchEnol Long CheckH Locate Proton in Difference Fourier Map BranchKeto->CheckH BranchEnol->CheckH ResultKeto CONFIRMED: 6-Nitro-1,2-dihydro-3H-indazol-3-one (Keto Tautomer) CheckH->ResultKeto H on N1/N2 ResultEnol CONFIRMED: 6-Nitro-1H-indazol-3-ol (Enol Tautomer) CheckH->ResultEnol H on O1 Interactions Check Supramolecular Packing: Look for R2,2(8) Dimers ResultKeto->Interactions

Caption: Logic flow for distinguishing indazolone tautomers via crystallographic metrics.

Mechanistic Insight: Why It Matters

Understanding the solid-state form is not academic; it dictates the bioavailability and shelf-stability of the drug candidate.

  • Hydrogen Bonding Networks:

    • The Keto form typically forms centrosymmetric dimers via

      
       hydrogen bonds (Graph Set 
      
      
      
      ). This creates a tightly packed, high-melting lattice.
    • The Enol form often forms helical chains via

      
       interactions.
      
    • Insight: If your XRD analysis reveals the enol form (common in 7-nitro derivatives [1]), you may need to screen for co-crystals or salts to force the molecule into the biologically relevant keto-form if that is the active species.

  • The Nitro Group Effect: The electron-withdrawing nature of the 6-nitro group increases the acidity of the N-H proton. This lowers the energy barrier for tautomerization, making the solid-state form highly sensitive to the crystallization solvent.

    • Recommendation: Always perform a polymorph screen by crystallizing from solvents with different polarities (e.g., Ethanol vs. Acetone) and comparing the unit cells.

References

  • The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. Source: ResearchGate / Helvetica Chimica Acta

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones. Source: National Institutes of Health (PMC)

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Source: National Institutes of Health (PMC)

  • How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Source: ResearchGate (Methodology Discussion)

Sources

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